beta-D-Mannopyranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-RWOPYEJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015877 | |
| Record name | beta-D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7322-31-8, 120442-57-1 | |
| Record name | β-D-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7322-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120442-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Mannopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-MANNOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Beta D Mannopyranose and Its Derivatives
Stereoselective Glycosylation Strategies for beta-Mannosidic Linkages
Achieving high stereoselectivity in the formation of β-mannosidic bonds is crucial for the synthesis of numerous biologically important glycoconjugates, such as those found in N-linked glycoproteins. thieme-connect.comcdnsciencepub.comresearchgate.net The development of effective β-mannosylation methods has been a major focus of synthetic organic chemistry. researchgate.net Strategies often involve intricate control of reaction intermediates and transition states to guide the incoming nucleophile (aglycon) to the β-face of the mannosyl donor.
Intramolecular aglycon delivery (IAD) is a powerful strategy that ensures high stereoselectivity by tethering the glycosyl acceptor to the glycosyl donor before the glycosylation event. wikipedia.org This pre-organization forces the acceptor to attack the anomeric center from a specific face, leading to the desired 1,2-cis-β-glycoside. wikipedia.org
A notable IAD method involves the use of a p-methoxybenzyl (PMB) group at the C-2 position of a mannosyl donor. thieme-connect.com In this approach, the aglycon is first linked to the PMB ether through an oxidative coupling reaction, forming a mixed acetal (B89532) intermediate. thieme-connect.com Subsequent activation of the anomeric leaving group, often a thioglycoside, triggers the intramolecular delivery of the aglycon to the β-face of the oxocarbenium ion intermediate. This method has been successfully used to synthesize di- and trisaccharides corresponding to the backbone of asparagine-linked oligosaccharides in high yields (75-85%) and with complete β-selectivity. thieme-connect.com The efficiency of this IAD protocol was significantly improved by modifying the protecting groups at the C-4 and C-6 positions, replacing the traditional benzylidene acetal with a cyclohexylidene or a tetraisopropyldisiloxane (TIPDS) group. thieme-connect.com
The general IAD strategy can be summarized as follows:
The glycosyl acceptor is temporarily tethered to the glycosyl donor, typically at the C-2 position. wikipedia.org
The anomeric leaving group of the donor is activated.
The tethered acceptor performs an intramolecular attack on the anomeric center, leading to the formation of the β-mannosidic linkage. wikipedia.org
The tether is cleaved to release the final glycoside product.
This approach has been shown to provide complete stereoselectivity in numerous cases, even in the presence of competing nucleophiles like methanol. cdnsciencepub.comresearchgate.net However, limitations have been observed, particularly in block synthesis approaches for larger oligosaccharides like the core pentasaccharide of N-linked glycoproteins. cdnsciencepub.comresearchgate.net
| Mannosyl Donor Protecting Group (C-4/C-6) | Product Yield | Stereoselectivity | Reference |
|---|---|---|---|
| Benzylidene | 55% | β-only | thieme-connect.com |
| Cyclohexylidene | 75-85% | β-only | thieme-connect.com |
| TIPDS | 75-85% | β-only | thieme-connect.com |
The nature of the leaving group at the anomeric center and the participation of neighboring groups profoundly influence the stereochemical outcome of glycosylation. While neighboring group participation (NGP) by an acyl substituent at C-2 is a reliable method for synthesizing 1,2-trans-glycosides, its application for 1,2-cis linkages is more complex. researchgate.netru.nlnih.gov
Recent developments have demonstrated that novel mannosyl donors with thioether auxiliaries at C-2 can provide 1,2-cis-mannosides through NGP. ru.nlnih.gov A key design element in this strategy is the use of a C-4 locked mannuronic acid lactone structure, which forces the pyranose ring into a conformation that favors NGP to form the β-product. ru.nlnih.gov
Another strategy involves a one-pot sequence of chlorination and iodination of a glycosyl hemiacetal, followed by glycosylation. rsc.org This method generates an α-glycosyl iodide intermediate in situ. The high β-selectivity observed is proposed to result from a subsequent SN2-type displacement of the iodide by the glycosyl acceptor, promoted by lithium iodide. rsc.org This technique avoids the need for conformationally restricted donors or specific directing groups. rsc.org
Anomeric O-alkylation represents another leaving group-based approach. The direct O-alkylation of a partially protected D-mannose with an electrophile derived from another sugar, mediated by cesium carbonate, has been shown to produce β-mannosides. umich.edu This method relies on the formation of an anomeric cesium alkoxide that reacts with an electrophile, such as a triflate, to form the glycosidic bond. umich.edunih.gov DFT calculations suggest that cesium chelation with oxygen atoms at C-2, C-3, and C-6 favors the formation of an equatorial anomeric alkoxide, which leads to the high β-selectivity. nih.gov
Hydrogen-bond-mediated aglycone delivery (HAD) is a sophisticated technique that utilizes a directing group placed at a remote position on the glycosyl donor. umsl.edu This directing group, typically a picoloyl (Pico) or picolinyl (Pic) group, forms a hydrogen bond with the incoming glycosyl acceptor's hydroxyl group, guiding it to the desired face of the anomeric center. umsl.eduacs.orgnih.gov
This strategy has proven particularly effective for β-mannosylation. umsl.edu By installing a picoloyl group at the C-3 position of the mannosyl donor, a high degree of stereocontrol can be achieved, leading to the formation of β-mannosides at ambient temperatures. umsl.eduacs.org The hydrogen bond acts as a temporary, non-covalent tether, pre-organizing the donor-acceptor complex in a transition state that favors β-glycoside formation. umsl.eduresearchgate.net This method provides a practical route to challenging β-mannosidic linkages, including those involving D-mannosamine and D-mannuronic acid. umsl.edu
| Directing Group Position | Directing Group | Outcome | Reference |
|---|---|---|---|
| C-3 | O-Picoloyl | High β-selectivity | umsl.eduacs.org |
| Remote (C-3, C-4, C-6) | O-Picoloyl / O-Picolinyl | High facial selectivity | acs.org |
Boron-mediated aglycon delivery (BMAD) has emerged as a novel strategy for regio- and stereoselective glycosylation. researchgate.net This method often involves the use of boronic acid catalysts to form a temporary covalent tether between the glycosyl donor and the acceptor.
In the context of β-mannosylation, a boronic acid catalyst can be used with a 1,2-anhydropyranose donor (a Brønsted acid-activatable donor). nih.gov This approach facilitates the regioselective glycosylation of polyols. For instance, the reaction of 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-mannopyranose with various acceptors in the presence of an arylboronic acid catalyst has been shown to produce β-mannosides with high selectivity. This method was successfully applied to the synthesis of a tetrasaccharide repeating unit of the lipopolysaccharide from E. coli O75. bohrium.com The boron reagent activates the acceptor diol and directs its delivery to the anomeric center of the donor, leading to the selective formation of the β-linkage.
Synthesis of Anhydro-beta-D-Mannopyranose Derivatives
Anhydrosugars are valuable synthetic intermediates in carbohydrate chemistry due to their conformationally rigid bicyclic structures. This rigidity can be exploited to achieve high selectivity in subsequent chemical transformations.
1,6-Anhydro-β-D-mannopyranose, also known as mannosan, is a key derivative of mannose. caymanchem.com Its constrained structure makes it a useful building block for synthesizing complex carbohydrates.
A primary method for its synthesis is the acid-catalyzed intramolecular cyclization of D-mannose or its derivatives. This reaction involves treating the starting material with an acid, which promotes the formation of the 1,6-glycosidic bond, yielding the bicyclic anhydro structure.
More modern and efficient methods have also been developed. Microwave-assisted heating has been shown to be a rapid technique for synthesizing 1,6-anhydro-β-D-mannopyranose. The dehydration of D-mannose or the demethanolization of methyl-α-D-mannopyranoside can be achieved effectively under microwave irradiation without a catalyst, using a solvent like sulfolane (B150427).
1,6-Anhydro-beta-D-Mannopyranose Synthesis
Acid-Catalyzed Cyclization Pathways
The cyclization of D-mannose in the presence of an acid catalyst leads to the formation of an intramolecular hemiacetal, resulting in the six-membered pyranose ring. wikipedia.org This equilibrium process involves the nucleophilic attack of the hydroxyl group at C-5 on the carbonyl carbon (C-1). wikipedia.org Protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the C-1 carbon, facilitating the intramolecular attack. masterorganicchemistry.com
This cyclization is not stereospecific and results in a mixture of both the alpha and beta anomers. The beta-D-mannopyranose anomer is characterized by the equatorial orientation of the anomeric hydroxyl group. The distribution of the anomers in the equilibrium mixture is influenced by thermodynamic stability. wikipedia.org
A practical example of acid-catalyzed synthesis that yields this compound derivatives is the propargylation of D-mannose. In a study utilizing sulfuric acid on silica (B1680970) as a catalyst, the reaction of D-mannose with propargyl alcohol yielded a mixture of anomers, including 8% of the beta-D-mannopyranoside. nih.gov Another approach using hydrochloric acid also produced a mixture containing the beta-pyranoside anomer. nih.gov
Table 1: Acid-Catalyzed Propargylation of D-Mannose
| Catalyst | Product Distribution | Total Yield (%) |
|---|---|---|
| H₂SO₄·silica | α-pyranoside (26%), β-pyranoside (8%), α-furanoside (2%), β-furanoside (1%) | 37 |
| Hydrochloric Acid | α-pyranoside (7.0%), β-pyranoside (3.1%), α-furanoside (12.8%), β-furanoside (2.3%) | 25.2 |
Data sourced from a study on the selectivity of D-mannose O¹-propargylation. nih.gov
Base-Mediated Intramolecular Nucleophilic Substitution
A selective method for the synthesis of beta-D-mannosides involves an intramolecular nucleophilic substitution (SN2) reaction. This approach achieves an inversion of configuration at the C-2 position of a beta-D-glucoside precursor. nih.gov
In this strategy, a beta-D-glucoside is functionalized with a good leaving group, such as a triflate (O-trifyl), at the C-2 position. A participating neighboring group is installed at the C-3 position. The synthesis begins with the preparation of a beta-D-glucoside carrying a participating group, for instance, an N-phenylcarbamoyl group at the O-3 position. nih.gov
Upon activation, the C-3 participating group executes an intramolecular nucleophilic attack on the C-2 carbon, displacing the triflate group with inversion of stereochemistry. This SN2 reaction transforms the gluco-configuration into the manno-configuration. The subsequent intramolecular attack by the neighboring carbamoyl (B1232498) group results in the formation of a 2,3-carbonate of the desired beta-D-mannoside. nih.gov
Microwave-Assisted Dehydration Reactions
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In carbohydrate chemistry, it has been effectively employed for dehydration reactions to produce anhydro sugars. The selective synthesis of 1,6-anhydro-β-d-mannopyranose can be achieved through the microwave-assisted heating of D-mannose or its methyl glycosides. researchgate.netnih.gov
This method involves irradiating a solution of the starting material, such as methyl-α-d-mannopyranoside (MαMP), in a high-boiling solvent like sulfolane. researchgate.netnih.gov The process is typically carried out without a catalyst and for a short duration. For instance, microwave irradiation of MαMP in ordinary sulfolane at 240°C for 3 minutes selectively yields 1,6-anhydro-β-d-mannopyranose (AMP) in high yield. researchgate.netnih.gov
Table 2: Microwave-Assisted Synthesis of 1,6-Anhydro-β-d-mannopyranose (AMP)
| Starting Material | Solvent | Temperature (°C) | Time (min) | Product Ratio (AMF:AMP) |
|---|---|---|---|---|
| Methyl-α-d-mannopyranoside (MαMP) | Ordinary Sulfolane | 240 | 3 | 4:96 |
| Methyl-α-d-mannofuranoside (MαMF) | Dry Sulfolane | 220 | 3 | 97:3 |
AMF refers to 1,6-anhydro-β-d-mannofuranose. Data from studies on microwave-assisted heating for anhydromannose synthesis. researchgate.netnih.gov
1,2-Anhydro-beta-D-Mannopyranose Synthesis
1,2-Anhydro sugars are valuable intermediates in glycosylation reactions due to the high reactivity of their strained epoxide ring. chimia.chnih.gov The synthesis of protected 1,2-anhydro sugars is commonly achieved through two main methods. chimia.ch
One primary strategy involves the intramolecular nucleophilic attack of an oxyanion on the anomeric carbon. This is analogous to the synthesis of oxiranes via intramolecular substitution. chimia.ch For the synthesis of 1,2-anhydro-beta-D-mannopyranose derivatives, an improved method utilizes the ring closure of a suitably protected precursor. An example is the synthesis of 1,2-anhydro-3,4,6-tri-O-benzyl-β-D-mannopyranose, which can be achieved from a 2-O-acetyl-3,4,6-tri-O-benzyl-α-D-mannopyranosyl chloride intermediate. researchgate.net
1,4-Anhydro-alpha-D-Mannopyranose Synthesis
The synthesis of the less common 1,4-anhydro sugars presents unique challenges. The first successful synthesis of 1,4-anhydro-α-D-mannopyranose was accomplished through a base-mediated intramolecular nucleophilic substitution. chemrxiv.org
After exploring several unsuccessful routes, the successful pathway involved the use of 2,3,6-tri-O-benzyl-α-D-mannopyranosyl chloride as the precursor. Treatment of this compound with sodium hydride (NaH) in refluxing tetrahydrofuran (B95107) (THF) led to the formation of the desired 1,4-anhydro-2,3,6-tri-O-benzyl-α-D-mannopyranose, albeit in a low yield of 5%. The protecting benzyl (B1604629) groups were subsequently removed by hydrogenolysis to afford the final product, 1,4-anhydro-α-D-mannopyranose. chemrxiv.org
Preparation of Thio-beta-D-Mannopyranosides
Thioglycosides are analogs of O-glycosides where the anomeric oxygen is replaced by a sulfur atom. They are of significant interest as enzyme inhibitors and therapeutic agents due to their increased stability towards enzymatic and acidic hydrolysis.
Stereoselective Synthesis of 1-Thio-beta-D-Mannopyranosides
The synthesis of 1-thio-beta-D-mannopyranosides remains a challenging task in carbohydrate chemistry. However, several stereoselective methods have been developed.
One highly diastereoselective method involves the treatment of S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-alpha-D-mannopyranoside S-oxide with triflic anhydride (B1165640) and a non-nucleophilic base at low temperatures. This generates an intermediate alpha-mannosyl triflate. Subsequent addition of a primary, secondary, or tertiary thiol leads to the formation of the beta-thiomannoside via an SN2-like displacement in good yield and with excellent stereoselectivity. nih.gov
Another efficient approach utilizes the readily accessible 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-mannopyranose as the starting material. This method involves an in situ selective de-S-acetylation, followed by an SN2 reaction with an acceptor that has a suitable leaving group. The high nucleophilicity and slow anomerization of the intermediate thiol contribute to the high yield and stereoselectivity of this process, making it a practical route for the synthesis of 1-thio-β-mannopyranosides. researchgate.net
Synthesis of Modified this compound Building Blocks
The chemical synthesis of complex carbohydrates and glycoconjugates relies on the availability of well-defined and selectively protected monosaccharide building blocks. This compound, a key constituent of many biologically significant glycans, presents unique stereochemical challenges in glycosylation reactions. To address these challenges and facilitate the construction of mannose-containing oligosaccharides, a variety of modified this compound derivatives have been developed as versatile precursors and intermediates. These modifications involve the strategic introduction of protecting groups or functional moieties that can direct the stereochemical outcome of glycosylation reactions, allow for selective deprotection, or serve as handles for further chemical transformations.
Acetylated this compound Precursors
Acetylated derivatives of mannose are fundamental precursors in carbohydrate synthesis, serving as key intermediates for the preparation of glycosyl donors and other modified building blocks. The acetylation process involves the conversion of the hydroxyl groups of mannose to acetate (B1210297) esters, which are stable under a range of reaction conditions but can be readily removed.
A common method for the per-O-acetylation of D-mannose involves treatment with acetic anhydride in the presence of a base, such as pyridine. nih.gov In a typical procedure, D-mannose is dissolved in pyridine, and acetic anhydride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. nih.gov This process leads to the formation of penta-O-acetyl-D-mannopyranose as a mixture of anomers. Another approach utilizes iodine as a catalyst for the per-O-acetylation with acetic anhydride. nih.gov
| Precursor | Starting Material | Key Reagents | Typical Yield | Reference |
| Per-O-acetyl-mannopyranose | D-Mannose | Acetic Anhydride, Pyridine | Not specified | nih.gov |
| 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose | D-Mannose | Ac₂O-I₂, HBr in AcOH, EtOH-collidine, aq. HCl | 12-16% (overall) | nih.gov |
Azido-Deoxy-beta-D-Mannopyranosyl Carbonates
The 2-azido-2-deoxy-mannopyranose scaffold is a valuable building block in glycochemistry, serving as a masked precursor for the corresponding 2-amino-2-deoxy sugar (N-acetylmannosamine or ManNAc), a component of many bacterial polysaccharides and sialoglycans. The synthesis of beta-configured 2-azido-2-deoxy-D-mannopyranosyl carbonates has been developed as a practical route to these important intermediates.
An effective strategy involves a two-step process starting from the corresponding 2-hydroxy-beta-D-glucopyranosyl carbonates. researchgate.net The synthesis proceeds via the triflation of the C-2 hydroxyl group, followed by a stereospecific Sₙ2 displacement reaction with an azide (B81097) ion (e.g., sodium azide). researchgate.netnih.gov This inversion of configuration at the C-2 position converts the gluco-configured precursor into the desired manno-configured product in high yields. researchgate.net This approach has been used to prepare derivatives such as 1-O-allyloxycarbonyl-2-azido-2-deoxy-3-O-benzyl-4,6-O-isopropylidene-beta-D-mannopyranose. researchgate.net The resulting azido-mannopyranosyl carbonates are versatile glycosyl donors for the synthesis of complex oligosaccharides. researchgate.net
| Product | Precursor | Key Reaction Steps | Key Reagents | Reference |
| 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates | 2-hydroxy-beta-D-glucopyranosyl carbonates | 1. Triflation of C-2 OH2. Sₙ2 displacement with azide | Triflic anhydride, Sodium azide | researchgate.net |
| Methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 1. Regioselective sulfonation (triflation) at C-22. Nucleophilic displacement with azide | Triflic anhydride, Sodium azide | nih.gov |
Benzyl-Protected this compound Intermediates
Benzyl ethers are widely used as protecting groups in carbohydrate chemistry due to their stability under a broad range of reaction conditions and their ease of removal by catalytic hydrogenation. organic-chemistry.org The synthesis of benzyl-protected this compound intermediates is crucial for multi-step oligosaccharide synthesis.
One approach to obtaining beta-D-mannopyranosides involves the oxidation of suitably protected beta-D-glucopyranosides followed by stereoselective reduction. scispace.com For instance, methyl 3,4,6-tri-O-benzyl-β-D-glucoside can be oxidized with dimethyl sulfoxide (B87167) and acetic anhydride to yield the corresponding methyl β-D-arabino-hexopyranosidulose. scispace.com Subsequent catalytic hydrogenation of the ketone at C-2 proceeds with high stereoselectivity to give the manno-epimer. scispace.com Final debenzylation over palladium affords the methyl beta-D-mannopyranoside. scispace.com
A more direct, three-step synthesis has been developed for benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. researchgate.net This method provides a widely used building block in an efficient manner. Additionally, benzylidene acetals are frequently used to protect the 4- and 6-positions simultaneously. rsc.orgnih.gov The installation of a 4,6-O-benzylidene acetal can influence the stereochemical outcome of glycosylation reactions, favoring the formation of the β-mannosidic linkage by conformationally restricting the pyranose ring. nih.gov
| Intermediate | Synthetic Strategy | Key Reagents/Steps | Reference |
| Methyl beta-D-mannopyranoside | Oxidation-reduction of a glucoside precursor | 1. Oxidation of methyl 3,4,6-tri-O-benzyl-β-D-glucoside2. Stereoselective hydrogenation3. Debenzylation | DMSO/Ac₂O, Pt catalyst, Pd catalyst |
| Benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside | Efficient three-step synthesis | Not detailed in abstract | researchgate.net |
| 4,6-O-benzylidene-protected β-mannosyl donors | Direct acetal formation | Benzaldehyde, Lewis acid catalyst (e.g., ZnCl₂) | rsc.orgresearchgate.net |
Deuterated this compound Derivatives
Isotopically labeled carbohydrates, including deuterated this compound derivatives, are invaluable tools in metabolic research and for mechanistic studies of enzymes and chemical reactions. nih.gov The synthesis of specifically deuterated mannose derivatives requires precise chemical strategies to introduce deuterium (B1214612) at specific positions.
The synthesis of 2-deutero-D-mannose can be achieved through the stereoselective reduction of a β-D-arabino-hexopyranoside-2-ulose derivative (a 2-keto sugar). nih.gov In this approach, a precursor with hydroxyl groups protected by benzyl ethers or benzylidene acetals is oxidized at C-2 to form a ketone. nih.gov Subsequent reduction of this ketone with a deuterium source, such as sodium borodeuteride (NaBD₄), introduces the deuterium atom at the C-2 position with a manno configuration. nih.gov Final deprotection via hydrogenation removes the benzyl protecting groups to yield 2-deutero-D-mannose. nih.gov
Similarly, 6-deutero-D-mannose can be prepared by the reduction of a suitable precursor containing an aldehyde at the C-6 position. nih.gov For example, the reduction of benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranosid-6-ulose with sodium borodeuteride gives a mixture of (R) and (S) isomers of benzyl 2,3,4-tri-O-benzyl-6-deutero-α-D-mannopyranoside. nih.gov Subsequent debenzylation provides the desired 6-deutero-D-mannose. nih.gov
| Derivative | Synthetic Approach | Key Reagents | Reference |
| 2-Deutero-D-mannose | Stereoselective reduction of a 2-keto precursor | Dess–Martin periodinate (oxidation), NaBD₄ (reduction), Pd/C, H₂ (deprotection) | nih.gov |
| 6-Deutero-D-mannose | Reduction of a C-6 aldehyde precursor | NaBD₄ (reduction), Pd/C, H₂ (deprotection) | nih.gov |
Conformational Analysis and Molecular Dynamics of Beta D Mannopyranose
Computational Chemistry Studies
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in exploring the potential energy surface of beta-D-mannopyranose, allowing for a detailed characterization of its various stable conformations.
DFT calculations are widely used to perform geometry optimization and determine the energetic properties of monosaccharide conformers. For this compound, a C-2 epimer of glucopyranose, studies have utilized methods such as the B3LYP functional with the 6-311++G** basis set to optimize a significant number of conformations researchgate.net. These comprehensive geometry optimizations provide foundational data on the relative stabilities of different ring shapes and substituent orientations researchgate.net. Such studies have successfully identified stable minimum energy boat and skew-boat conformers, although these are consistently higher in energy than the most stable chair conformations nih.gov.
Like other six-membered pyranose rings, this compound predominantly adopts two chair conformations, designated as ⁴C₁ and ¹C₄ uni-kiel.de. In the ⁴C₁ conformation, the substituents are arranged to minimize steric hindrance, making it the most stable or lowest energy conformation researchgate.net. DFT studies have quantified the energy difference between these two chair forms. The ¹C₄ chair conformations are generally found to be significantly higher in energy, by approximately 2.9 to 7.9 kcal/mol, compared to the lowest energy ⁴C₁ conformation researchgate.net. However, computational investigations have identified at least one low-energy ¹C₄ chair conformer, the beta-gg-¹C₄, which is only about 1.4 kcal/mol higher in energy than the global minimum ⁴C₁ form, suggesting it may exist in a small population at equilibrium researchgate.net. Other, more strained conformations, such as various boat and skew forms, possess even higher energies, ranging from 3.6 to 8.9 kcal/mol above the most stable ⁴C₁ chair researchgate.net.
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| ⁴C₁ (Lowest Energy) | 0.0 |
| beta-gg-¹C₄ | ~1.4 |
| Other ¹C₄ Chairs | 2.9 - 7.9 |
| Skew/Boat Forms (¹S₃, ⁵S₁, ¹S₅) | 3.6 - 8.9 |
The orientation of the hydroxymethyl group (–CH₂OH) at the C5 position adds another layer of conformational complexity. This group can rotate around the C5–C6 bond, leading to three primary staggered rotamers: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg) nih.gov. Theoretical and experimental studies have shown that for mannopyranosides in solution, there is a distinct preference for the gauche orientations (gg and gt) over the anti or trans orientation (tg) nih.govacs.org. This preference is influenced by the gauche effect between the O5 and O6 atoms nih.govacs.org. Statistical analysis of X-ray crystal structures of various mannopyranoside derivatives corroborates these findings, revealing a typical population distribution where the gg and gt rotamers are dominant nih.gov.
| Rotamer | Typical Population Distribution (%) |
|---|---|
| gt (gauche-trans) | 40 |
| gg (gauche-gauche) | 55 |
| tg (trans-gauche) | 5 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer insights into the time-dependent behavior of molecules, capturing conformational transitions and interactions with their environment, such as solvent molecules or enzyme active sites.
Long-timescale MD simulations of beta-D-mannose in explicit water have revealed that its conformational preferences are largely dictated by intramolecular effects, with solvation free energies playing a smaller role unifr.ch. In aqueous environments, the formation of intramolecular hydrogen bonds is not a primary driving force for conformation but rather an "opportunistic" result of the proximity of hydrogen-bonding groups unifr.ch. Instead, factors like 1,3-syn-diaxial repulsion appear to be more dominant in determining the preferred shapes unifr.ch.
Advanced simulation techniques like Car-Parrinello metadynamics have been used to construct the conformational free-energy surface (FES) of this compound nih.gov. These studies have identified not only the stable chair conformations but also higher-energy forms like the ¹S₅ skew-boat as being among the most stable conformers in the dynamic landscape nih.gov. The FES provides a map of the likely transition pathways between different conformations, such as the proposed ¹S₅ → B₂,₅ → (O)S₂ itinerary relevant in enzymatic hydrolysis nih.gov.
MD simulations are crucial for understanding how this compound and its derivatives interact with enzymes like β-mannanases and β-mannosidases, which catalyze the cleavage of glycosidic bonds nih.govnih.gov. Simulations of enzymes such as Aspergillus oryzae β-mannanase in complex with mannotriose (a trimer of mannose) show that the substrate binding pocket is highly dynamic and primarily hydrophilic nih.govnih.gov. The binding is dominated by electrostatic interactions, and specific amino acid residues play key roles in stabilizing the complex through hydrogen bonding nih.govnih.gov. The binding of the substrate has also been shown to stabilize the enzyme itself, reducing its conformational fluctuations nih.gov.
Furthermore, computational docking combined with energetic analysis has been used to map the conformational pathway of this compound as it traverses the active site of an enzyme after cleavage. For instance, in yeast endoplasmic reticulum α-(1-->2)-mannosidase I, it is proposed that the cleaved this compound product follows a path of ³E → ¹C₄ → ¹H₂ → B₂,₅ before being expelled from the enzyme ebi.ac.uk. This highlights how the enzyme active site can selectively bind and stabilize specific, often high-energy, conformers of the sugar to facilitate a biological process ebi.ac.uk.
| Enzyme | Key Interacting Residues with Mannose/Mannotriose | Interaction Type |
|---|---|---|
| Aspergillus oryzae β-mannanase | Glu208 | Hydrogen Bonding |
| Glu262 | Hydrogen Bonding | |
| Asn155 | Hydrogen Bonding |
Product Release Pathways from Enzyme Active Sites
Molecular docking and simulation studies have provided significant insights into the conformational journey of β-D-mannopyranose as it exits the active site of enzymes like endoplasmic reticulum α-(1→2)-mannosidase I. Research suggests a specific and ordered pathway of conformational changes for the pyranose ring. One proposed pathway involves the sequence ³E → ¹C₄ → ¹H₂ → B₂,₅. askfilo.com This trajectory indicates that the β-D-mannopyranose molecule contorts through several non-chair conformations before it is finally expelled from the active site.
The driving forces for this ordered release are a combination of factors, including the internal energies of the different ring conformations, the intermolecular energies between the ligand and the enzyme, and the forces exerted by the amino acid residues of the active site on the sugar molecule. askfilo.com
A fascinating aspect of this process is the presence of a highly conserved secondary binding site located on the side of the active-site well in some mannosidases. askfilo.com This secondary site exhibits a strong affinity for the ground-state ⁴C₁ conformation of β-D-mannopyranose. It is hypothesized that this site acts as a temporary holding location for the product, which may serve to prevent competitive inhibition of the enzyme by the newly released product, thereby ensuring the catalytic cycle can proceed efficiently. askfilo.com The interactions between β-D-mannopyranose and the amino acid residues lining the exit pathway are predominantly hydrogen bonds and van der Waals forces. These interactions are transient and dynamic, guiding the product along its release trajectory.
Conformational Analysis of β-D-Mannopyranose
The conformational landscape of β-D-mannopyranose is a key determinant of its biological activity and its interactions with enzymes. The pyranose ring is not planar but can adopt a variety of three-dimensional shapes. The most stable of these is the chair conformation, with the two primary chair forms being the ⁴C₁ and ¹C₄ conformations.
Computational studies, particularly those employing Density Functional Theory (DFT), have elucidated the relative energies of these conformers. The lowest energy conformation for β-D-mannopyranose is the ⁴C₁ chair form with the hydroxymethyl group in a specific rotational position (beta-tg). researchgate.net The alternative ¹C₄ chair conformation is significantly higher in energy. One particular ¹C₄ conformation (beta-gg-¹C₄) has been identified as being relatively low in energy, approximately 1.4 kcal/mol higher than the global minimum. researchgate.net Other ¹C₄ chair conformations are considerably less stable, with relative energies in the range of 2.9 to 7.9 kcal/mol. researchgate.net
Beyond the chair conformations, β-D-mannopyranose can also exist in higher-energy boat and skew-boat forms. Many of the boat conformations, such as (3,O)B, B(3,O), (1,4)B, and B(1,4), are not stable minima and readily transition to skew forms like ¹S₃, ⁵S₁, and ¹S₅ without a significant energy barrier. researchgate.net These skew forms have energies that are approximately 3.6 to 8.9 kcal/mol higher than the most stable ⁴C₁ chair conformation. researchgate.net The orientation and interactions of the hydroxyl groups play a significant role in determining the relative energies of these various conformations. researchgate.net
Car-Parrinello metadynamics simulations have provided a deeper understanding of the conformational free-energy surface of β-D-mannopyranose. These studies have revealed that the ¹S₅ skew-boat conformation is not only one of the most stable conformers but is also a "preactivated" conformation for enzymatic catalysis. nih.gov This preactivation is characterized by an elongation of the C1-O1 bond, a shortening of the C1-O5 bond, a specific orientation of the C1-O1 bond, and the development of a partial positive charge at the anomeric carbon. nih.gov This intrinsic conformational preference of the isolated sugar ring is believed to be exploited by glycoside hydrolases to facilitate catalysis. nih.gov
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| ⁴C₁ (beta-tg) | 0.0 (Global Minimum) |
| ¹C₄ (beta-gg) | ~1.4 |
| Other ¹C₄ Chairs | 2.9 - 7.9 |
| Skew Forms (¹S₃, ⁵S₁, ¹S₅) | ~3.6 - 8.9 |
Molecular Dynamics of β-D-Mannopyranose
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of β-D-mannopyranose in solution and within the confines of an enzyme active site. These simulations provide a time-resolved view of the conformational fluctuations and interactions of the molecule. Key parameters derived from MD simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration (Rg).
The RMSD measures the average distance between the atoms of the molecule at a given time and a reference structure (typically the initial conformation). A stable RMSD value over time suggests that the molecule has reached a stable conformational state. For β-D-mannopyranose in solution, the RMSD would be expected to plateau as it settles into its preferred low-energy chair conformation.
The RMSF provides information about the flexibility of individual atoms or groups of atoms within the molecule. Higher RMSF values indicate greater mobility. In β-D-mannopyranose, the exocyclic hydroxymethyl group and the hydroxyl groups would be expected to show higher RMSF values compared to the more constrained atoms of the pyranose ring, reflecting their greater rotational freedom.
When β-D-mannopyranose is simulated within an enzyme active site, these parameters can reveal how the protein environment influences its dynamics. The RMSD of the ligand can indicate how tightly it is bound, with smaller fluctuations suggesting a more stable binding mode. The RMSF can highlight which parts of the sugar molecule are most constrained by interactions with the protein. The Rg can provide insights into any shape changes the molecule undergoes upon binding or during the catalytic process.
| Parameter | Typical Value (in solution) | Interpretation |
|---|---|---|
| RMSD | ~1-2 Å (after equilibration) | Indicates conformational stability around the low-energy chair form. |
| RMSF (Ring Carbons) | Low (~0.5-1 Å) | Reflects the rigidity of the pyranose ring. |
| RMSF (Hydroxymethyl Group) | Higher (~1.5-3 Å) | Indicates greater flexibility and rotational freedom. |
| Radius of Gyration (Rg) | Stable value | Shows the molecule maintains a compact structure. |
Role of Beta D Mannopyranose in Glycoconjugate Biosynthesis and Function
Integration into N-Linked Glycosylation of Proteins
The biosynthesis of N-linked glycans begins with the assembly of a lipid-linked oligosaccharide (LLO) precursor on the cytoplasmic side of the ER membrane wikipedia.orgnih.govnih.gov. This process involves the sequential addition of sugar residues to dolichol, a polyisoprenoid lipid carrier, via a pyrophosphate linkage wikipedia.orgnih.gov. Initially, two N-acetylglucosamine (GlcNAc) residues are added, followed by five mannose residues, utilizing guanosine (B1672433) diphosphate (B83284) mannose (GDP-Man) as the donor, to form Man₅GlcNAc₂-P-Dol wikipedia.orgwikipedia.org.
Subsequently, this lipid-linked glycan is translocated ("flipped") to the ER lumen wikipedia.orgwikipedia.org. In the ER lumen, the oligosaccharide chain is extended by the addition of four more mannose residues and three glucose residues, with dolichol-phosphate-mannose (Dol-P-Man) serving as the mannose donor wikipedia.orgwikipedia.org. This results in the complete Glc₃Man₉GlcNAc₂ precursor oligosaccharide wikipedia.orgnih.govwikipedia.orgfishersci.at. This preassembled 14-sugar unit is then transferred en bloc to specific asparagine residues within the Asn-X-Ser/Thr consensus sequence of nascent polypeptide chains in the ER lumen, a reaction catalyzed by the oligosaccharyltransferase (OST) complex wikipedia.orgnih.govnih.govwikipedia.orgfishersci.atfishersci.camdpi.com.
Following its transfer to the protein, the N-glycan undergoes a series of trimming and modification steps, commencing in the ER wikipedia.orgwikipedia.orgfishersci.atfishersci.camdpi.com. An initial and critical step involves the removal of glucose residues, which is essential for glycoprotein (B1211001) folding and interaction with chaperones like calnexin (B1179193) and calreticulin (B1178941) wikidata.orgwikipedia.org.
Mannose trimming also occurs in the ER. The ER α-mannosidase I (ERManI or MAN1B1), an enzyme belonging to the glycoside hydrolase family 47 (GH47), specifically cleaves an α1,2-linked mannose residue from the B-branch of the Man₉GlcNAc₂ oligosaccharide, producing a Man₈GlcNAc₂ isomer fishersci.cawikipedia.orgfishersci.ptnih.govnih.govfishersci.ca.
Further extensive processing of the N-glycans takes place as glycoproteins traverse the Golgi apparatus wikipedia.orgwikipedia.orgfishersci.atmpg.de. In the cis-Golgi, a group of enzymes known as Golgi α-mannosidases I (including MAN1A1, MAN1A2, and MAN1C1, also GH47 enzymes) remove additional α1,2-linked mannose residues, primarily from the A- and C-chains of the glycan wikipedia.orgnih.govfishersci.caciteab.comnih.govuni.lu. This trimming leads to the formation of Man₅GlcNAc₂, a pivotal intermediate wikipedia.orgnih.govfishersci.ca. The Man₅GlcNAc₂ structure then serves as a substrate for the initiation of hybrid and complex N-glycan synthesis in the medial-Golgi. Here, N-acetylglucosaminyltransferase I (GlcNAcT-I or MGAT1) adds a GlcNAc residue, followed by further mannose trimming by α-mannosidase II (MAN2A1 or MAN2A2) and subsequent additions of other monosaccharides, leading to the diverse array of complex N-glycans wikipedia.orgmdpi.comnih.govnih.govmpg.de.
N-linked glycans, through their mannose components, are integral to the intricate protein quality control (PQC) system within the ER wikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgfishersci.ptnih.govnih.gov. The specific trimming of mannose residues from N-glycans acts as a "glycocode," providing signals that dictate whether a protein progresses through the secretory pathway or is targeted for degradation wikipedia.orgfishersci.ptnih.gov.
The initial glucose trimming and subsequent transient re-glucosylation cycles enable glycoproteins to interact with ER chaperones like calnexin and calreticulin, facilitating proper folding wikidata.orgwikipedia.org. However, if a glycoprotein fails to achieve its native conformation, the sustained presence of specific mannose-trimmed structures signals for its removal. Mannose trimming by ER mannosidases, such as ER α-mannosidase I, is a crucial step in the ER-associated degradation (ERAD) pathway fishersci.cawikipedia.orgfishersci.ptnih.govmpg.denih.govwikipedia.org. Slower or prolonged trimming of terminal α1,2-mannose residues on misfolded glycoproteins by ER degradation-enhancing mannosidase-like (EDEM) proteins (EDEM1, EDEM2, EDEM3) or other ER mannosidases serves as a recognition signal wikipedia.orgfishersci.atwikipedia.orgfishersci.ptnih.govnih.govfishersci.campg.denih.govwikipedia.org. These trimmed glycans are then recognized by ERAD lectins, such as OS-9 and XTP3-B, which facilitate the retrotranslocation of the misfolded proteins from the ER to the cytosol for degradation by the ubiquitin-proteasome system fishersci.atwikipedia.orgfishersci.ptnih.govmpg.denih.govwikipedia.org. The extent of mannose removal, alongside the protein's folding state, significantly influences its fate within the ERAD pathway wikipedia.org.
C-Mannosylation of Tryptophan Residues
C-mannosylation represents a unique post-translational modification distinct from N- and O-glycosylation due to its direct carbon-carbon (C-C) linkage between the sugar and the protein wikipedia.orgwikipedia.orgfishersci.camassbank.eufishersci.belipidmaps.orgnih.govijprajournal.comnih.gov. In this process, a mannose residue, which can be either α-D-mannopyranose or beta-D-Mannopyranose , is covalently attached to the indole (B1671886) C2 atom of a tryptophan residue nih.gov. This modification occurs in the ER and is catalyzed by C-mannosyltransferase enzymes, particularly members of the DPY-19 family, utilizing dolichyl-phosphate-mannose (Dol-P-Man) as the mannose donor wikipedia.orgwikipedia.orgfishersci.camassbank.eufishersci.belipidmaps.orgnih.gov. C-mannosylation has been identified in a variety of proteins, including those containing thrombospondin type 1 repeats (TSRs) and members of the cytokine receptor type I family wikipedia.orgmassbank.eufishersci.belipidmaps.org.
The C-mannosylation modification predominantly occurs at tryptophan residues embedded within a specific consensus sequence motif, most commonly WXXW (Tryptophan-X-X-Tryptophan/Cysteine), where the first tryptophan is typically the site of mannosylation wikipedia.orgwikipedia.orgfishersci.camassbank.eufishersci.belipidmaps.orgnih.govnih.gov. While the WXXW motif is prevalent, variations exist, including instances where cysteine can substitute the second tryptophan (WXXC) wikipedia.orgnih.gov. Proteins containing thrombospondin repeats may even exhibit multiple C-mannosylated tryptophan residues within more extended motifs like WXXWXXWXXC wikipedia.orgfishersci.benih.gov.
Formation of Complex Oligosaccharides and Glycoconjugates
Beyond its role in N-linked glycosylation and C-mannosylation, mannose, including its this compound form, is a fundamental building block for a wide array of complex oligosaccharides and glycoconjugates, contributing to their structural diversity and biological functions.
In the context of N-linked glycosylation, the Man₅GlcNAc₂ intermediate, generated in the Golgi, is a crucial branching point for the synthesis of hybrid and complex N-glycans wikipedia.orgmdpi.comnih.govnih.govmpg.de. These complex structures are further elaborated by the addition of various monosaccharides, including N-acetylglucosamine, galactose, and sialic acid, leading to the formation of bi-, tri-, and tetraantennary glycans nih.govwikipedia.orgnih.gov.
Mannose is also a key component in O-mannosylation, a type of O-linked glycosylation where mannose is directly attached to serine or threonine residues of proteins via an O-glycosidic bond wikidata.orgsenescence.infociteab.comwikipedia.orgwikipedia.org. This process is initiated in the ER by protein O-mannosyltransferases (POMT1 and POMT2), utilizing dolichol-phosphate-mannose as the mannose donor senescence.infociteab.comwikipedia.org. While initially characterized in yeast and fungi, O-mannosylation is a conserved modification in metazoans and is vital for the function of important proteins, such as α-dystroglycan senescence.infociteab.comwikipedia.org. The presence of beta-linked mannose in O-glycans, particularly in recombinant protein production, has been noted and can be a factor in immunogenicity wikidata.orgwikipedia.org.
Furthermore, mannose residues are integral to the structure of glycosylphosphatidylinositol (GPI) anchors, which serve to link proteins to the outer leaflet of the cell membrane nih.gov. GPI anchor biosynthesis involves the sequential addition of several mannose residues (typically 3-4), along with other sugars, to a phosphatidylinositol molecule nih.gov. The involvement of this compound is also observed in the formation of specific disaccharides like β-D-Glucosyl-(1→4)-D-mannopyranose, a fundamental unit of glucomannans, which are heteropolysaccharides found in plant cell walls and microbial matrices nih.gov.
Disaccharide and Polysaccharide Synthesis
This compound and its derivatives are integral in the enzymatic and chemical synthesis of various disaccharides and complex polysaccharides. These synthetic processes highlight the versatility of this compound as a monomeric unit.
Disaccharide Synthesis: Disaccharides containing a beta-D-mannopyranosyl group can be synthesized through specific chemical reactions. For instance, the preparation of such disaccharides from N-phthaloyllactosamine derivatives has been achieved via double or triple SN2 substitution reactions jkchemical.com. A notable example involves the conversion of compounds like methyl 3-O-allyl-beta-D-galactopyranoside into beta-D-mannopyranosyl derivatives jkchemical.com. Furthermore, beta-D-mannopyranosyl-(1→2)-D-mannopyranose, a disaccharide derived from phosphomannan, can be chemically transformed into biotinylated probes for assessing the carbohydrate specificity of antibodies scbt.com. This compound 1,2-orthoacetates are also synthesized and utilized as donors in glycosylation reactions to yield trans glycosides with good regio- and stereo-selectivity ontosight.aigithub.com.
Polysaccharide Synthesis: this compound derivatives are key precursors for the formation of various polysaccharides, including hyperbranched structures. 1,6-Anhydro-β-D-mannopyranose, a bicyclic monosaccharide derivative of D-mannose, functions as an AB₄-type monomer in cationic polymerization nih.gov. This process leads to the formation of water-soluble hyperbranched polysaccharides with controlled molecular weights and narrow polydispersities taylorfrancis.comlabsolu.ca. The degree of branching (DB) for these hyperbranched polysaccharides, estimated by methylation analysis, typically ranges from 0.38 to 0.44 taylorfrancis.comlabsolu.ca.
Table 1: Characteristics of Hyperbranched Polysaccharides from 1,6-Anhydro-β-D-mannopyranose Polymerization
| Property | Range/Value | Source |
| Degree of Branching (DB) | 0.38 – 0.44 | taylorfrancis.comlabsolu.ca |
| Water Solubility | High | taylorfrancis.comlabsolu.ca |
| Polydispersity | Narrow | taylorfrancis.comlabsolu.ca |
| Molecular Weight (Mw,SLS) | 6.5 × 10³ to 6.4 × 10⁵ Da | taylorfrancis.com |
Additionally, branched polysaccharides featuring D-mannopyranose side-chains have been synthesized through reactions involving 3,4,6-tri-O-acetyl-(1,2-O-ethylorthoacetyl)-beta-D-mannopyranose with cellulose (B213188) acetate (B1210297) or curdlan (B1160675) acetate fishersci.ca. 1,6-Anhydro-β-D-hexopyranoses, which encompass 1,6-anhydro-β-D-mannopyranose, are widely employed in the polymerization to yield polysaccharides fishersci.ca.
Glycoprotein and Glycolipid Precursor Roles
This compound is a crucial precursor in the biosynthesis of glycoproteins and glycolipids, two classes of glycoconjugates essential for various biological functions.
Glycoprotein Precursor Roles: Mannose, including its beta-D-pyranose form, is a dominant monosaccharide in N-linked glycosylation, a significant post-translational modification of proteins caymanchem.com. This process begins with the en bloc transfer of a large oligosaccharide, Glc₃Man₉GlcNAc₂, to nascent glycoproteins within the endoplasmic reticulum caymanchem.com. Subsequently, mannose moieties are hydrolyzed by specific mannosidases located in the endoplasmic reticulum and Golgi apparatus caymanchem.com. Mature human glycoproteins typically retain three mannose residues caymanchem.com. For example, this compound is an integral component of the human platelet receptor glycoprotein Ib-alpha, forming part of its complex oligosaccharide structures.
Glycolipid Precursor Roles: this compound serves as a mannose-carrying precursor for glycolipids nih.gov. It is a preferred carbohydrate substituent in the synthesis of certain steroidal glycolipids. These glycolipids can be synthesized by reacting a per-O-acetyl-1-thio-glycopyranose, where the glycopyranose is D-mannose, with a steroidal aglycone halide.
Contribution to Cell Signaling and Recognition Processes
The presence and specific arrangement of this compound residues in glycoconjugates are critical for various cell signaling and recognition events, particularly in the context of immune responses.
this compound functions as an epitope, a specific site on an antigen recognized by the adaptive immune system. The innate immune system in mammals is equipped to recognize exposed mannose residues, a recognition attributed to the prevalence of mannans (mannose-containing polysaccharides) on the surfaces of yeasts and other microorganisms caymanchem.com. This recognition triggers inflammatory responses and activates microbicidal mechanisms by leukocytes. Toll-like receptors (TLR4 and TLR2) have been shown to bind fungal polysaccharides, and these interactions can be inhibited by the presence of soluble mannans.
The human immunodeficiency virus (HIV) also displays a considerable amount of mannose residues due to the tight clustering of glycans in its viral spike. These mannose residues are key targets for broadly neutralizing antibodies, highlighting their role in host-pathogen interactions and immune recognition caymanchem.com.
Table 2: D-Mannose Isomer Composition in Solution
| D-Mannose Isomer | Percentage Composition | Source |
| α-D-Mannopyranose | 63.7% | caymanchem.com |
| β-D-Mannopyranose | 35.5% | caymanchem.com |
| α-D-Mannofuranose | 0.6% | caymanchem.com |
| β-D-Mannofuranose | 0.2% | caymanchem.com |
Enzymatic Transformations and Metabolic Pathways Involving Beta D Mannopyranose
Enzyme Substrate Specificity and Hydrolysis
The breakdown of mannose-containing oligosaccharides is mediated by specific glycoside hydrolases that recognize and cleave mannosidic linkages.
Beta-mannosidases (EC 3.2.1.25) are exo-acting glycoside hydrolases that catalyze the hydrolysis of terminal, non-reducing β-D-mannose residues from various substrates, including β-D-mannosides and manno-oligosaccharides. nih.govcreative-enzymes.com These enzymes are crucial for the catabolism of N-linked glycoprotein (B1211001) oligosaccharides in lysosomes. wikipedia.org The catalytic mechanism involves a nucleophilic attack on the anomeric carbon of the sugar substrate, leading to the formation of a covalent intermediate that is subsequently hydrolyzed to release the sugar product. creative-enzymes.com Microbial β-mannosidases also play a significant role in the environment by degrading plant cell wall polysaccharides like mannans. creative-enzymes.com
A fungal β-mannosidase from Rhizomucor miehei (RmMan5B) has demonstrated much higher activity against manno-oligosaccharides compared to synthetic substrates like p-nitrophenyl β-D-mannopyranoside (pNPM), indicating a preference for larger sugar structures. nih.gov Structural studies have revealed that specific amino acid residues, such as Trp119, Asn260, and Glu380, are essential for hydrogen bonding with the -1 mannose, which is crucial for its exo-catalytic activity. nih.gov
| Enzyme Property | Description | Source(s) |
| Enzyme Name | Beta-Mannosidase | creative-enzymes.comwikipedia.org |
| EC Number | 3.2.1.25 | creative-enzymes.comnih.gov |
| Systematic Name | beta-D-mannoside mannohydrolase | creative-enzymes.comwikipedia.org |
| Family | Glycosyl Hydrolase 2 (human) or 5 (fungal) | nih.govwikipedia.org |
| Function | Hydrolysis of terminal, non-reducing beta-D-mannose residues | nih.govcreative-enzymes.com |
| Cellular Location | Lysosome (in humans) | wikipedia.org |
| Associated Disorder | Beta-mannosidosis | creative-enzymes.comwikipedia.org |
Endoplasmic Reticulum (ER) alpha-1,2-mannosidase I (ER-MNSIs) is a critical enzyme in the N-glycan processing pathway and plays a key role in the quality control of glycoprotein folding. oup.commerckmillipore.com This enzyme, a member of the glycoside hydrolase family 47, specifically cleaves the terminal α-1,2-linked mannose residue from the B-branch of the Man9GlcNAc2 oligosaccharide precursor attached to nascent polypeptides. oup.comebi.ac.uk This trimming event is a crucial signal that targets misfolded glycoproteins for ER-associated degradation (ERAD). ebi.ac.uknih.gov
Class I α-mannosidases are highly specific for α-1,2-mannose residues, require Ca2+ for their catalytic activity, and are sensitive to inhibitors such as kifunensine (B1673639) and 1-deoxymannojirimycin. oup.comnih.gov The crystal structure of human ER alpha-1,2-mannosidase reveals that an essential calcium ion coordinates with the hydroxyl groups of the mannose ring, stabilizing it in a conformation suitable for catalysis. nih.gov
| Enzyme Property | Description | Source(s) |
| Enzyme Name | ER alpha-(1->2)-Mannosidase I | oup.commerckmillipore.com |
| EC Number | 3.2.1.113 | researchgate.net |
| Family | Glycoside Hydrolase 47 | oup.comebi.ac.uk |
| Function | Trims a single α-1,2-linked mannose from N-glycans | ebi.ac.uk |
| Cellular Location | Endoplasmic Reticulum | ebi.ac.uknih.gov |
| Cofactor | Calcium (Ca2+) | oup.comnih.gov |
| Biological Role | N-glycan maturation, Glycoprotein quality control (ERAD) | oup.comebi.ac.uk |
Interconversion Pathways
Once inside the cell, mannose is integrated into central metabolic pathways through a series of phosphorylation and isomerization reactions.
The first step in mannose metabolism is its phosphorylation to mannose-6-phosphate (B13060355) (Man-6-P). nih.gov This irreversible reaction is catalyzed by hexokinase, the same enzyme that phosphorylates glucose. nih.govwikipedia.org By adding a charged phosphate (B84403) group, the sugar is trapped inside the cell, as phosphorylated hexoses cannot easily cross the cell membrane. wikipedia.org The reaction utilizes ATP as the phosphate donor. youtube.com In rat tissues, hexokinase has shown a higher affinity (lower Km) but a lower maximal velocity (Vmax) for the alpha-anomer of D-mannose compared to the beta-anomer. nih.gov
| Reaction Component | Role | Source(s) |
| Substrate | D-Mannose | nih.gov |
| Enzyme | Hexokinase (EC 2.7.1.1) | wikipedia.org |
| Co-substrate | ATP | youtube.com |
| Product | Mannose-6-Phosphate (Man-6-P) | nih.gov |
| Function | Traps mannose intracellularly for metabolism | wikipedia.org |
Mannose-6-phosphate stands at a metabolic crossroads. It can be directed into glycosylation pathways or be converted to fructose-6-phosphate (B1210287) (F6P) by the enzyme phosphomannose isomerase (MPI), also known as mannose-6-phosphate isomerase (PMI). wikipedia.orgwikiwand.com This reversible isomerization provides a direct link between mannose metabolism and glycolysis, allowing the carbon skeleton of mannose to be used for energy generation. wikiwand.com MPI is a zinc-dependent enzyme that catalyzes the conversion of an aldose (mannose) to a ketose (fructose). wikipedia.org The enzyme shows a high degree of selectivity for the beta-anomer of Man-6-P. wikipedia.orgwikiwand.com
| Reaction Component | Role | Source(s) |
| Substrate | Mannose-6-Phosphate (Man-6-P) | wikipedia.org |
| Enzyme | Phosphomannose Isomerase (MPI) (EC 5.3.1.8) | wikipedia.org |
| Product | Fructose-6-Phosphate (F6P) | wikipedia.org |
| Cofactor | Zinc (Zn2+) | wikipedia.org |
| Metabolic Link | Connects mannose metabolism to glycolysis | wikiwand.com |
Alternatively, Man-6-P can be converted to mannose-1-phosphate (Man-1-P) in a reaction catalyzed by phosphomannomutase 2 (PMM2). wikipedia.orgnih.gov This isomerization is a committed step for the synthesis of activated mannose donors, such as GDP-mannose and dolichol-P-mannose, which are essential for the synthesis of N-glycans, GPI anchors, and other glycoconjugates. nih.gov The balance between MPI and PMM2 activity determines the metabolic fate of Man-6-P within the cell; higher PMM2 activity favors the flux of mannose into glycosylation pathways. nih.gov Mutations in the PMM2 gene lead to a deficiency in the enzyme, causing the most common congenital disorder of glycosylation (PMM2-CDG). wikipedia.orgresearchgate.net
| Reaction Component | Role | Source(s) |
| Substrate | Mannose-6-Phosphate (Man-6-P) | wikipedia.orgnih.gov |
| Enzyme | Phosphomannomutase 2 (PMM2) | wikipedia.org |
| Product | Mannose-1-Phosphate (Man-1-P) | wikipedia.orgnih.gov |
| Metabolic Pathway | Glycosylation (synthesis of GDP-mannose, etc.) | nih.gov |
| Associated Disorder | PMM2-CDG (Congenital Disorder of Glycosylation, Type Ia) | researchgate.net |
Biosynthesis of Mannose-Containing Disaccharides and Oligosaccharides
The enzymatic synthesis of disaccharides and oligosaccharides containing mannose is a vital process in various organisms, utilizing activated mannose donors like GDP-mannose. These reactions are catalyzed by specific glycosyltransferases, which ensure the regio- and stereoselective formation of glycosidic bonds.
A notable mannose-containing disaccharide is mannosylfructose. Research in the proteobacterium Agrobacterium tumefaciens has uncovered a specific metabolic pathway for the biosynthesis of β-fructofuranosyl-α-mannopyranoside, a nonreducing disaccharide that functions as an important osmolyte. pnas.org This pathway is analogous to the well-known sucrose (B13894) and trehalose (B1683222) biosynthesis routes and involves the sequential action of two distinct enzymes. pnas.org
The biosynthesis of mannosylfructose proceeds through a two-step process involving a phosphorylated intermediate:
Synthesis of Mannosylfructose-6-phosphate : The first step is catalyzed by mannosylfructose-phosphate synthase (MFPS) , a type of mannosyltransferase. This enzyme facilitates the transfer of a mannosyl group from the activated sugar donor, Guanosine (B1672433) Diphosphate-mannose (GDP-Man), to D-fructose-6-phosphate. This reaction forms the intermediate, mannosylfructose-6-phosphate. pnas.org
Dephosphorylation to Mannosylfructose : The second step involves the hydrolysis of the phosphate group from the intermediate. This reaction is catalyzed by mannosylfructose-phosphate phosphatase (MFPP) , a specific phosphohydrolase, which yields the final product, mannosylfructose, and inorganic phosphate (Pi). pnas.org
The genes encoding these two enzymes, mfpsA and mfppA, are organized in an operon, and their transcription is upregulated in response to osmotic stress, leading to the accumulation of mannosylfructose within the cells. pnas.org This discovery has identified a previously unknown family of mannosyltransferases. pnas.org
Beta-D-mannopyranose and its derivatives serve as important substrates and precursors in the chemo-enzymatic synthesis of rare sugars, which are monosaccharides and their derivatives that are scarce in nature. acs.org These rare sugars are of significant interest for their potential applications in the pharmaceutical, food, and cosmetic industries. caldic.com Enzymatic methods are often preferred for their high efficiency and stereoselectivity over purely chemical synthesis, which can produce unwanted byproducts.
The production of rare sugars from more abundant monosaccharides like D-glucose or D-fructose often involves enzymes such as isomerases and epimerases. caldic.com D-mannose itself can be produced from D-fructose through the action of mannose isomerase (MIase) , which reversibly catalyzes the isomerization between the two sugars. caldic.com
Furthermore, mannosyltransferases are key enzymes in the synthesis of mannose-containing oligosaccharides. For instance, the catalytic domain of a membrane-bound α-1,2-mannosyltransferase (ManT) from yeast has been expressed in E. coli for synthetic applications. This enzyme transfers mannose from GDP-mannose to various acceptors, including mannose and mannobiose, to form larger mannosides. Multi-enzyme systems have been developed that allow for the in situ regeneration of the expensive GDP-mannose donor, making the large-scale synthesis of mannosyl glycopeptides and other oligosaccharides more feasible. acs.org The assembly of more complex, high-mannose oligosaccharides, such as those found on glycoproteins, also relies on a series of mannosyltransferases that transfer mannosyl residues directly from GDP-mannose. nih.govnih.gov
Enzyme Inhibition Studies with this compound Derivatives
Derivatives of this compound have been synthesized and studied as inhibitors of various carbohydrate-processing enzymes, particularly glycosidases. These inhibitors are valuable tools for studying enzymatic mechanisms and have potential therapeutic applications. By mimicking the structure of the natural substrate, these derivatives can bind to the enzyme's active site and block its catalytic activity.
Significant research has focused on the inhibition of mannosidases, enzymes that cleave mannose residues from glycoconjugates.
5-Amino-5-deoxy-D-mannopyranose : This derivative is a potent inhibitor of both α-D-mannosidases and β-D-mannosidase. Studies have shown that it is a significantly stronger inhibitor than D-mannose itself, with inhibition constants (Ki) in the micromolar range. For example, its Ki values against α-D-mannosidases from jack beans, almonds, and calf liver, as well as β-D-mannosidase from Aspergillus wentii, ranged from 1.2 to 20 µM. The inhibitory effect is enhanced at higher pH, which is attributed to the formation of an ion pair between the protonated inhibitor and a carboxyl group in the enzyme's active site. pnas.org
1,4-Dideoxy-1,4-imino-D-mannitol (DIM) : DIM is an iminosugar analog of D-mannose and a known micromolar inhibitor of Golgi α-mannosidase II (GMII). Further modifications of this core structure have been explored to develop more potent and selective inhibitors. For instance, 6-deoxy-DIM was found to be the most potent derivative against Aspergillus α-mannosidase II (AMAN-2), an enzyme with high structural similarity to human GMII, with a Ki of 0.19 µM. However, this derivative also showed strong inhibition of other mannosidases, indicating low selectivity. N-arylalkylation of 6-deoxy-DIM resulted in a slight improvement in selectivity, but at the cost of reduced potency. kegg.jp
The table below summarizes the inhibitory activities of selected this compound derivatives against various enzymes.
Immunological Significance of Beta D Mannopyranose Structures
Identification as Glycan Epitopes
Beta-D-Mannopyranose is recognized as a significant glycan epitope, a part of an antigen that is recognized by the immune system. nih.goviedb.org It is a component of mannans, which are polysaccharides made of mannose units found in the cell walls of fungi, yeasts, and bacteria. mdpi.com These mannan (B1593421) structures serve as pathogen-associated molecular patterns (PAMPs), which are conserved microbial molecules recognized by pattern recognition receptors (PRRs) of the host's innate immune system. nih.govyoutube.comyoutube.com The immune system identifies these mannose-containing structures as non-self, triggering a defensive response. researchgate.net The N-linked and O-linked mannans derived from pathogens like Candida albicans, for example, are known to induce protective immunity. mdpi.com
Immunostimulatory Properties of Synthetic Mannose-Containing Structures
To understand the precise structural requirements for immune activation, researchers have utilized synthetic mannose-containing structures. These well-defined molecules allow for detailed study of their immunostimulatory properties without the confounding presence of other biomolecules found in natural cell wall preparations. asm.orgnih.gov Such synthetic mimics can intensify and modulate the lymphocyte-mediated immune response and are explored for potential application as adjuvants in vaccines. asm.orgnih.gov
A significant area of research involves the synthesis of molecules that mimic the β-(1→2)-linked oligomannoside constituents of the Candida albicans cell wall. asm.orgnih.gov These components have been shown to possess immunostimulatory properties. asm.orgnih.gov Scientists have prepared various mannose-containing structures, many with the characteristic β-(1→2) linkage, to serve as simple mimics and analogues of the oligosaccharide fractions from the C. albicans cell wall. asm.orgsemanticscholar.org The goal of these studies is to verify and characterize the immunostimulatory effects attributed to these specific glycan structures. asm.orgnih.gov
The immunostimulatory activity of mannose structures is often measured by their ability to induce the production of cytokines, which are key signaling molecules in the immune system. Studies on the native oligosaccharide fractions from the C. albicans cell wall, particularly those with four or more mannose units, have shown they induce tumor necrosis factor (TNF) production in mouse macrophages. asm.orgnih.gov
However, research using well-defined synthetic compounds has provided more nuanced results. A study evaluating 15 synthetic mannose-containing structures found that, contrary to earlier observations with native extracts, a synthetic β-(1→2)-linked mannotetraose did not induce detectable TNF production in a mouse macrophage cell line. asm.orgnih.gov In contrast, a divalent disaccharide, 1,4-bis(α-D-mannopyranosyloxy)butane, did induce TNF production in human peripheral blood mononuclear cells (PBMCs). asm.orgnih.gov Furthermore, some of the tested synthetic molecules were able to induce low levels of gamma interferon (IFN-γ) in human PBMCs. asm.orgnih.gov These findings suggest that the specific structure, presentation, and valency of the mannose epitope are critical for determining the type and magnitude of the cytokine response. nih.gov
| Synthetic Compound | Cell Type | Cytokine Induced | Result |
|---|---|---|---|
| β-(1→2)-linked mannotetraose | Mouse Macrophages | TNF | No detectable production asm.orgnih.gov |
| 1,4-bis(α-D-mannopyranosyloxy)butane | Human PBMCs | TNF | Induced production asm.orgnih.gov |
| Various Synthetic Oligomannosides | Human PBMCs | IFN-γ | Low levels of induction asm.orgnih.gov |
Interaction with Innate Immune Receptors
The innate immune system is the first line of defense and relies on a variety of PRRs to detect PAMPs. youtube.comnih.gov Several families of PRRs are capable of recognizing mannose structures. nih.gov These include C-type lectin receptors (CLRs), which are present on the membrane of immune cells like macrophages and dendritic cells. nih.gov Examples of CLRs that recognize mannan structures include the mannose receptor (MR), Dectin-2, and DC-SIGN. nih.gov Another key group of PRRs are the soluble, secreted lectins that circulate in the blood and other bodily fluids. nih.gov
Mannose-Binding Lectin (MBL) is a crucial soluble pattern recognition molecule of the innate immune system. nih.gov It belongs to the collectin family and functions by recognizing specific carbohydrate patterns, including D-mannose, N-acetylglucosamine, and L-fucose, which are abundantly displayed on the surfaces of bacteria, viruses, fungi, and parasites. nih.govnih.govwikipedia.org
The structure of MBL is optimized for this recognition. Each MBL subunit has a carbohydrate-recognition domain (CRD) that binds a calcium ion, which in turn allows it to form bonds with the hydroxyl groups of mannose. nih.govresearchgate.net These subunits oligomerize to form larger structures, which increases the avidity and strength of binding to the repeating sugar patterns on microbial surfaces. researchgate.netresearchgate.net Upon binding to a pathogen, MBL can activate the lectin pathway of the complement system. nih.govwikipedia.org This activation, mediated by MBL-associated serine proteases (MASPs), leads to the cleavage of complement components C4 and C2, ultimately resulting in the opsonization (tagging for phagocytosis) and lysis of the pathogen. nih.govwikipedia.org MBL can also act as a direct opsonin, promoting phagocytosis without complement activation. nih.gov
Modulation of Adaptive Immune Responses
While the initial recognition of this compound structures is a key function of the innate immune system, this interaction also plays a critical role in shaping the subsequent adaptive immune response. nih.gov The detection of PAMPs by PRRs on antigen-presenting cells (APCs), such as dendritic cells and macrophages, is a crucial first step for initiating adaptive immunity. nih.gov
Upon recognizing mannose-containing antigens, APCs become activated. This activation leads to the processing of the antigen and its presentation to T-lymphocytes, a critical step in initiating a T-cell-mediated immune response. youtube.com The recognition of carbohydrate structures can lead to a set of signal transduction events that result in cytokine secretion and the activation of CD8+ T cells. researchgate.net Furthermore, some studies suggest that mannose can influence the differentiation of T-cells, for instance by promoting the generation of regulatory T-cells (Tregs), which play a role in controlling the immune response and preventing autoimmunity. nih.gov Therefore, the innate recognition of this compound not only provides immediate defense but also instructs the adaptive immune system on how to mount a specific and effective long-term response.
Influence on Regulatory T Cell Differentiation
This compound, a C-2 epimer of glucose, has demonstrated a significant immunoregulatory role, particularly in promoting the differentiation of regulatory T cells (Tregs). nih.govnih.govnih.gov Tregs, characterized by the expression of the transcription factor Foxp3, are crucial for maintaining immune homeostasis and preventing autoimmune diseases. Research has shown that supraphysiological levels of D-mannose can increase the proportion of Foxp3+ Tregs, thereby suppressing immunopathology in models of autoimmune diabetes and airway inflammation. nih.govnih.gov
The mechanism underlying this effect is centered on the activation of transforming growth factor-beta (TGF-β), a cytokine essential for the generation of Tregs from naive CD4+ T cells. nih.govnih.govmanchester.ac.uk D-mannose treatment enhances TGF-β signaling, not by increasing its production, but by promoting the activation of its latent form. nih.govmanchester.ac.uk This activation is mediated through two key pathways: the upregulation of integrin αvβ8 and the generation of reactive oxygen species (ROS). nih.govnih.gov D-mannose stimulation has been shown to increase the expression of both Itgav and Itgb8, the genes encoding the subunits of integrin αvβ8. nih.gov Concurrently, it boosts fatty acid oxidation in T cells, leading to increased ROS production. nih.govnih.gov Both integrin αvβ8 and ROS are known to be involved in the activation of latent TGF-β. nih.gov Blockade of either of these pathways significantly reduces the D-mannose-induced differentiation of Tregs, indicating their independent yet complementary roles in this process. nih.gov
In vitro studies with both mouse and human naive CD4+ T cells have confirmed that D-mannose specifically induces the expression of Foxp3 and promotes the development of functional Tregs. nih.govnih.gov These D-mannose-induced Tregs are capable of suppressing the proliferation of naive CD4+ T cells, similar to Tregs generated with TGF-β1. nih.gov
Table 1: Effect of D-Mannose on Regulatory T Cell Differentiation
| Experimental System | Treatment | Key Findings | Reference |
|---|---|---|---|
| In vitro (Mouse naive CD4+ T cells) | 25 mM D-mannose | Significant increase in the frequency and absolute number of CD25+Foxp3+ Tregs after 3 days of culture. | manchester.ac.uk |
| In vitro (Human naive CD4+ T cells) | D-mannose | Upregulation of the frequency of CD4+CD25hiFoxp3+ Tregs. | nih.gov |
| In vivo (Mouse model of autoimmune diabetes) | D-mannose in drinking water | Increased proportion of Foxp3+ regulatory T cells. | nih.gov |
| In vivo (Mouse model of airway inflammation) | D-mannose in drinking water | Increased proportion of Foxp3+ regulatory T cells. | nih.gov |
| In vitro (Mouse naive CD4+ T cells) | D-mannose + LAP-TGF-β1 | Potentiated Treg generation compared to D-mannose or LAP-TGF-β1 alone. | manchester.ac.uk |
| In vitro (Mouse naive CD4+ T cells) | D-mannose + NAC (ROS inhibitor) | Significantly reduced numbers of D-mannose-induced Tregs. | nih.gov |
Role in Host-Pathogen Interactions
This compound structures, commonly found as components of glycoproteins and glycolipids on the surface of various pathogens, play a pivotal role in the initial interactions between the host immune system and invading microbes. These mannose-containing glycans act as pathogen-associated molecular patterns (PAMPs) that are recognized by specific pattern recognition receptors (PRRs) on host immune cells, thereby initiating an innate immune response. wikipedia.orgmdpi.com
A key PRR involved in the recognition of mannose-containing structures is the Mannose Receptor (MR, CD206), a C-type lectin primarily expressed on the surface of macrophages and dendritic cells. wikipedia.orgfrontiersin.org The MR recognizes terminal mannose, fucose, and N-acetylglucosamine residues on the surface of a wide range of pathogens, including fungi, bacteria, and parasites. wikipedia.orgfrontiersin.org This recognition can lead to various downstream effects, including phagocytosis and the modulation of cytokine production. For instance, the MR mediates the phagocytosis of pathogens such as Candida albicans, Pneumocystis carinii, and Leishmania donovani. wikipedia.org
In the context of fungal infections, the N-linked and O-linked mannans on the cell wall of Candida albicans are crucial for eliciting an immune response. nih.gov The N-linked mannosyl residues are recognized by the Mannose Receptor, while the O-linked mannosyl residues are recognized by Toll-like receptor 4 (TLR4). nih.gov The recognition of N-linked mannans by Dectin-2 is also important for potentiating the induction of trained immunity. nih.gov The cooperative recognition of both mannans and β-glucans by various PRRs leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov
In bacterial infections, such as those caused by Mycobacterium tuberculosis, mannosylated lipoarabinomannan (ManLAM) on the bacterial cell wall is a key molecule in host-pathogen interactions. tandfonline.com ManLAM is recognized by the Mannose Receptor on macrophages, which can influence phagosome maturation and the host's ability to control the infection. tandfonline.comnih.gov However, ManLAM can also exert an anti-apoptotic effect on infected macrophages, potentially contributing to the persistence of the bacteria. oup.comoup.com
The interaction between mannose-containing PAMPs and host PRRs is a critical determinant of the outcome of an infection, influencing both the initial innate immune response and the subsequent development of adaptive immunity.
Table 2: Role of this compound Structures in Host-Pathogen Interactions
| Pathogen | This compound-Containing Structure | Host Receptor(s) | Immunological Outcome | Reference |
|---|---|---|---|---|
| Candida albicans | N-linked mannans | Mannose Receptor (MR), Dectin-2 | Phagocytosis, Potentiation of trained immunity, Cytokine production (TNF-α, IL-6, IL-1β) | nih.govwikipedia.orgnih.gov |
| Candida albicans | O-linked mannans | Toll-like Receptor 4 (TLR4) | Cytokine production (TNF-α, IL-6, IL-1β) | mdpi.comnih.gov |
| Mycobacterium tuberculosis | Mannosylated Lipoarabinomannan (ManLAM) | Mannose Receptor (MR) | Phagocytosis, Inhibition of phagosome maturation, Inhibition of macrophage apoptosis, Modulation of cytokine production | tandfonline.comnih.govoup.comoup.com |
| Pneumocystis carinii | Mannose-containing surface glycoproteins | Mannose Receptor (MR) | Phagocytosis | wikipedia.org |
| Leishmania donovani | Mannose-containing surface glycans | Mannose Receptor (MR) | Phagocytosis | wikipedia.org |
Advanced Spectroscopic and Analytical Techniques for Beta D Mannopyranose
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the non-destructive analysis of beta-D-Mannopyranose, offering unparalleled insight into its atomic-level structure and dynamics. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to fully characterize the molecule.
NMR spectroscopy is fundamental for confirming the pyranose ring structure of this compound and determining its preferred conformation in solution. Analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, including chemical shifts and coupling constants, provides a detailed structural picture.
Conformational Analysis: For this compound, the vicinal proton-proton coupling constants (³J(H,H)) are key indicators of the ring's conformation. nih.gov The magnitude of these couplings, described by the Karplus equation, relates directly to the dihedral angles between adjacent protons. Experimental data consistently show that this compound predominantly adopts a ⁴C₁ chair conformation in its free state. nih.govnist.gov This conformation places the large hydroxymethyl group in an equatorial position, minimizing steric hindrance. However, when part of a larger molecule or interacting with other molecules, such as lectins, its conformation can shift. tandfonline.comresearchgate.net For instance, studies on C-mannose have shown that the pyranose ring can adopt conformations in the ¹C₄ hemisphere. nih.gov
Chemical Shift Data: The chemical shifts of the anomeric proton (H-1) and carbon (C-1) are particularly diagnostic. In D₂O, the ¹H and ¹³C chemical shifts provide a fingerprint for the molecule. Two-dimensional experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate the chemical shifts of directly bonded protons and carbons, aiding in the complete assignment of the spectrum. uga.eduresearchgate.net
Below is a table summarizing typical NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~4.8-4.9 | ~94-95 |
| 2 | ~3.9-4.0 | ~71-72 |
| 3 | ~3.7-3.8 | ~73-74 |
| 4 | ~3.6-3.7 | ~67-68 |
| 5 | ~3.4-3.5 | ~77-78 |
| 6 | ~3.8-3.9 | ~61-62 |
| Note: Chemical shifts can vary based on solvent, temperature, and pH. |
When this compound is a component of a larger oligosaccharide or polysaccharide, NMR is crucial for determining how it is connected to other sugar units and for confirming its anomeric configuration.
Anomeric Configuration: The distinction between α and β anomers is critical. For most pyranoses, the coupling constant between the anomeric proton (H-1) and H-2 (³JH1,H2) is a reliable indicator: a larger coupling (7–9 Hz) typically signifies a diaxial relationship, characteristic of a β-anomer, while a smaller coupling (2–4 Hz) indicates an axial-equatorial or equatorial-equatorial relationship, as seen in α-anomers. researchgate.net However, for mannose, this distinction is more subtle because H-2 is equatorial. The ³JH1,H2 value for the β-anomer (axial-equatorial coupling) is approximately 0.8 Hz, while for the α-anomer (diequatorial coupling) it is around 1.6 Hz. researchgate.netnih.gov Therefore, other parameters, such as the one-bond carbon-proton coupling constant (¹JC1,H1) or NOE (Nuclear Overhauser Effect) data, are often used for unambiguous assignment. nih.gov The chemical shift of the anomeric proton itself is also a key indicator, with α-anomeric protons generally resonating downfield from their β-counterparts. sigmaaldrich.com
Linkage Analysis: In polysaccharides like mannans, NMR is used to identify the glycosidic linkages between mannose units (e.g., α-(1→6), α-(1→2), β-(1→2)). nih.govnih.govnih.gov Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are powerful for this purpose, as they reveal correlations between protons and carbons that are separated by two or three bonds, including across the glycosidic linkage. uga.eduresearchgate.net For example, an HMBC correlation between the anomeric proton (H-1) of one mannose residue and a carbon (e.g., C-6) of an adjacent residue directly establishes a (1→6) linkage. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and structure of this compound and, more importantly, the mannose-containing glycans (mannans).
MS provides a precise determination of the molecular mass of a compound. For this compound (C₆H₁₂O₆), the monoisotopic mass is 180.063388 Da. nih.gov This precise mass measurement helps to confirm the elemental composition. In polysaccharides, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weight distribution of large mannan (B1593421) polymers, which can range from tens to hundreds of kilodaltons. researchgate.netnih.govresearchgate.netmdpi.com
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing structural information. The fragmentation patterns of monosaccharides are complex but can reveal key structural features. For glycosides, collision-induced dissociation (CID) typically results in the cleavage of the glycosidic bond, yielding fragment ions corresponding to the individual sugar units. nih.govmdpi.com Cross-ring cleavages can also occur, providing information about the positions of substituents. nih.gov The fragmentation of derivatized forms, such as acetylated or permethylated mannans, is often used to enhance volatility and direct fragmentation pathways in a predictable manner. nih.gov
Mass spectrometry is a cornerstone of glycomics for sequencing complex oligosaccharides containing this compound. By analyzing the fragmentation patterns generated in MS/MS or multi-stage MS (MSⁿ) experiments, the sequence, branching, and linkage of monosaccharides can be determined. uga.edu
High-mannose N-glycans, for example, can be sequenced by observing the masses of the fragment ions. The mass difference between successive fragment ions corresponds to the mass of a specific monosaccharide residue (e.g., 162 Da for a hexose (B10828440) like mannose). nih.govnih.gov This allows for the reconstruction of the glycan sequence. Combining MS with separation techniques like liquid chromatography (LC) or ion mobility spectrometry (IMS) allows for the differentiation of glycan isomers, which have the same mass but different structures or linkage arrangements. nih.govnih.gov
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide a characteristic "fingerprint" of the compound, which is useful for identification and structural analysis. elsevierpure.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. nih.gov Key features include:
A broad, strong band in the 3600-3200 cm⁻¹ region, attributed to the O-H stretching vibrations of the multiple hydroxyl groups. researchgate.netnih.gov
Bands in the 3000-2800 cm⁻¹ region, corresponding to C-H stretching vibrations. researchgate.net
A complex series of bands in the "fingerprint region" (below 1500 cm⁻¹), which are highly specific to the molecule's structure. This region includes bands for C-O stretching, C-C stretching, and C-O-H bending vibrations. nih.govnih.govmdpi.com
Bands around 890 cm⁻¹ can be indicative of the C-H bending at the anomeric carbon in β-anomers. researchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for studying aqueous solutions. researchgate.net The Raman spectrum of D-mannose also shows distinct peaks that can be used for quantification and structural analysis. nih.govtandfonline.com Specific Raman shifts have been identified to distinguish between the α and β anomers of D-mannose in solution. nih.govresearchgate.net For instance, shifts at approximately 960 cm⁻¹ and 974 cm⁻¹ have been used to monitor the relative concentrations of the two anomers. nih.govtandfonline.com The technique is sensitive to the skeletal vibrations of the pyranose ring and the glycosidic linkage, making it a valuable tool for conformational studies. researchgate.net
The table below highlights key vibrational bands for mannose.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |
| ~3330 | O-H stretching | IR, Raman |
| ~2900 | C-H stretching | IR, Raman |
| ~1106 | C-O-C glycosidic linkage | Raman |
| ~1044 | C-OH stretching (polysaccharides) | IR |
| ~974 & 960 | Anomeric region (α/β differentiation) | Raman |
| ~890 | Anomeric C-H bending (β-anomers) | IR |
| Note: Band positions can vary slightly based on the sample state (solid/solution) and environment. |
Anomeric Configuration Sensitivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the anomeric configuration (α or β) of mannopyranose residues. The spatial orientation of the anomeric hydroxyl group relative to the pyranose ring results in distinct and measurable differences in the NMR spectrum, primarily in the chemical shifts and scalar coupling constants of the anomeric proton (H-1) and carbon (C-1).
The signals from anomeric protons are typically found in a relatively uncongested region of the ¹H-NMR spectrum, generally between 4.3 and 5.9 ppm. creative-proteomics.com For mannose, the equatorial position of the H-2 proton makes the differentiation based solely on the three-bond proton-proton coupling constant (³JH1,H2) more challenging than for glucose. In mannopyranose, the dihedral angle between H-1 and H-2 is approximately 60° for both anomers, resulting in similarly small ³JH1,H2 values (typically <2 Hz). unimo.it Specifically, values are around 1.6 Hz for the α-anomer and even smaller, about 0.8 Hz, for the β-anomer. unimo.it
Therefore, the anomeric configuration is more reliably assigned using a combination of other NMR parameters. The chemical shift of the anomeric proton (H-1) is a key indicator; the β-anomer's H-1 signal typically appears upfield (at a lower ppm value) compared to the α-anomer's signal. creative-proteomics.com Furthermore, one-bond carbon-proton coupling constants (¹JC1,H1) provide definitive evidence: the ¹JC1,H1 value is consistently larger for the anomer with an equatorial anomeric proton (α-mannose, ~170 Hz) than for the anomer with an axial anomeric proton (β-mannose, ~160 Hz). chemicalforums.com Two-bond carbon-proton coupling constants (²JC2,H1) also show stereochemical dependence, with positive values observed for the β-anomer and negative values for the α-anomer. researchgate.net
Diffusion-Ordered NMR Spectroscopy (DOSY) is another advanced technique that can separate the signals of α- and β-anomers in an equilibrium mixture based on their different diffusion coefficients, allowing for the acquisition of pure ¹H-NMR spectra for each anomer. researchgate.netmdpi.com
| NMR Parameter | This compound | alpha-D-Mannopyranose | Reference |
|---|---|---|---|
| ¹H Chemical Shift (δ H-1) | ~4.5 ppm | ~5.1 ppm | creative-proteomics.com |
| ³JH1,H2 Coupling Constant | ~0.8 Hz | ~1.6 Hz | unimo.it |
| ¹JC1,H1 Coupling Constant | ~160 Hz | ~170 Hz | chemicalforums.com |
| ²JC2,H1 Coupling Constant | > 0 Hz (Positive) | < 0 Hz (Negative) | researchgate.net |
Chromatographic Techniques
Chromatographic methods are indispensable for the separation, purification, and analysis of this compound, both as a monosaccharide and as a constituent of larger oligosaccharides and polysaccharides.
Gas Chromatography-Mass Spectrometry (GC-MS) for Methylation Analysis
Glycosidic linkage analysis is crucial for determining the structure of polysaccharides, and GC-MS is the cornerstone of this technique. The method involves a series of chemical modifications to create volatile derivatives that can be analyzed by GC-MS. nih.gov
The procedure begins with the exhaustive methylation (permethylation) of all free hydroxyl groups on the polysaccharide. nih.gov This is followed by acid hydrolysis to break the glycosidic bonds, which exposes hydroxyl groups at the positions that were previously involved in linkages. The resulting partially methylated monosaccharides are then reduced, typically with sodium borohydride (B1222165) or sodium borodeuteride, to convert them into alditols. The use of sodium borodeuteride is advantageous as it introduces a deuterium (B1214612) label at C-1, aiding in mass spectral interpretation. Finally, the newly formed hydroxyl groups (from the reduction of the aldehyde and from the original linkage positions) are acetylated.
The resulting products, known as Partially Methylated Alditol Acetates (PMAAs), are sufficiently volatile for GC separation. mdpi.com As the PMAAs elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The molecules then fragment in a predictable manner based on the positions of the methyl and acetyl groups. stenutz.eu The fragmentation occurs preferentially between carbon atoms in the alditol chain, and the resulting mass-to-charge (m/z) ratios of the fragments reveal the original substitution pattern. stenutz.euglycopedia.eu For instance, a fragment ion corresponding to the cleavage between C-2 and C-3 of a mannitol (B672) derivative will have a different mass depending on whether C-3 was originally methylated or acetylated (linked). By analyzing the complete fragmentation pattern, the linkage positions of each mannopyranose residue in the original polysaccharide can be reconstructed. researchgate.net
| Mannopyranose Linkage | PMAA Derivative | Characteristic Primary Fragments (m/z) | Reference |
|---|---|---|---|
| Terminal Manp-(1→ | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-mannitol | 45, 117, 161, 205 | stenutz.eu |
| →2)-Manp-(1→ | 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-mannitol | 43, 117, 189 | researchgate.net |
| →3)-Manp-(1→ | 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-mannitol | 45, 87, 117, 129, 189, 233 | stenutz.eu |
| →4)-Manp-(1→ | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-mannitol | 45, 87, 117, 129, 161, 233 | stenutz.eu |
| →6)-Manp-(1→ | 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-mannitol | 45, 117, 161, 261 | stenutz.eu |
High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of monosaccharides. Specific chiral stationary phases, such as those found in Chiralpak columns, can be used to separate not only different monosaccharides but also the enantiomers (D and L forms) and anomers (α and β forms) of this compound in a single analytical run. researchgate.netnih.gov The separation is typically monitored using detectors like refractive index (RI) detectors or pulsed amperometric detectors (PAD), which are well-suited for carbohydrate analysis. researchgate.net To prevent peak splitting due to the on-column interconversion of anomers (mutarotation), HPLC analyses of reducing sugars are often performed at elevated temperatures (e.g., 70-80 °C) or under alkaline conditions, which can accelerate the equilibrium between the anomers, resulting in a single, sharp peak. shodex.comshodex.com
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a subset of HPLC that separates molecules based on their hydrodynamic volume in solution. usm.mywisc.edu This technique is not used to analyze the monosaccharide itself but is invaluable for characterizing mannose-containing oligosaccharides (manno-oligosaccharides) and polysaccharides (mannans). The stationary phase in GPC consists of porous beads. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. usm.my By calibrating the column with standards of known molecular weight, GPC can be used to determine the molecular weight distribution and average molecular weight of polysaccharide samples containing this compound. researchgate.netresearchgate.net
Dielectric Spectroscopy
Dielectric Spectroscopy (DS) is a powerful technique for investigating the molecular dynamics of materials by studying their response to an applied oscillating electric field. mdpi.com For a molecule like this compound, which possesses a permanent dipole moment due to its polar hydroxyl groups, DS can provide detailed insights into various motional processes occurring over a wide range of timescales. mdpi.com
Analysis of Molecular Dynamics and Relaxation Behavior
When an electric field is applied to a sample, the molecular dipoles attempt to align with the field. The efficiency and speed of this alignment depend on the frequency of the field and the motional freedom of the molecules. This response is measured as the complex permittivity, and the dielectric loss component reveals characteristic relaxation processes. acs.org In the context of amorphous or supercooled liquid carbohydrates, several distinct relaxation processes are typically observed:
α-Relaxation (Structural Relaxation): This is the primary relaxation process observed above the glass transition temperature (Tg). It is associated with the cooperative, large-scale rotational and translational motions of entire molecules as the material transitions from a glassy solid to a viscous liquid. semanticscholar.org This process is highly temperature-dependent and is directly linked to the viscosity of the material.
β-Relaxation (Johari-Goldstein Relaxation): This is a secondary relaxation process that is typically observed below Tg. It is considered a precursor to the α-relaxation and involves the non-cooperative, local motions of entire molecules within the constraints of the glassy matrix. mdpi.comsemanticscholar.org Studies on other saccharides have identified this intermolecular process. nih.gov
γ-Relaxation: This is another secondary relaxation process, typically occurring at higher frequencies (faster timescales) than the β-relaxation. It is attributed to intramolecular motions, such as the rotation of exocyclic groups like the hydroxymethyl (-CH₂OH) group or the reorientation of individual hydroxyl groups. mdpi.comsemanticscholar.org For this compound, such localized motions would contribute to a γ-relaxation peak in the dielectric spectrum.
While comprehensive dielectric studies focusing exclusively on this compound are limited, research on analogous monosaccharides like glucose and xylose, as well as anhydro-derivatives of mannose, provides a strong basis for understanding its expected behavior. acs.orgsemanticscholar.orgaip.org These studies confirm the presence of α-, β-, and γ-relaxations, linking them to global molecular tumbling, local intermolecular motions, and intramolecular conformational changes, respectively. mdpi.comnih.gov These dynamic behaviors are fundamental to understanding the physical properties of this compound in amorphous and solution states.
Polymerization and Material Science Applications in Research
Synthesis of Hyperbranched Polysaccharides
Hyperbranched polymers, characterized by their highly branched, three-dimensional structures, are of significant interest due to their unique properties such as high solubility, low viscosity, and a high density of terminal functional groups. The synthesis of hyperbranched polysaccharides from beta-D-mannopyranose derivatives has been a key area of investigation.
A prominent method for synthesizing hyperbranched polysaccharides is the cationic ring-opening polymerization of anhydro sugar derivatives. Specifically, 1,6-anhydro-β-D-mannopyranose has been utilized as a latent cyclic ABx-type monomer to produce water-soluble hyperbranched polysaccharides. acs.org
The polymerization is typically initiated by a thermally induced cationic initiator in a suitable solvent. For instance, the polymerization of 1,6-anhydro-β-D-mannofuranose, a related isomer, has been successfully carried out using a thermally induced cationic catalyst in dry propylene (B89431) carbonate. acs.org This approach yields hyperbranched polysaccharides with varying molecular weights and degrees of branching. acs.org
Key parameters influencing the polymerization and the resulting polymer characteristics include the type of initiator, monomer concentration, temperature, and reaction time. Research has demonstrated that these conditions can be modulated to control the molecular weight and polydispersity of the resulting hyperbranched polysaccharides. researchgate.net
| Monomer | Initiator | Solvent | Polymer Characteristics |
|---|---|---|---|
| 1,6-anhydro-β-D-mannofuranose | Thermally induced cationic catalyst | Propylene carbonate | Weight-average molecular weights: (1.02 to 5.84) × 10⁴ g·mol⁻¹; Degree of branching: 0.40 to 0.46. acs.org |
Development of Glycopolymers
Glycopolymers are synthetic polymers featuring pendant carbohydrate moieties. They are designed to mimic the structure and function of natural glycoconjugates, playing a crucial role in biological recognition processes. The incorporation of this compound into glycopolymers allows for the investigation and application of specific carbohydrate-protein interactions.
The synthesis of well-defined glycopolymers begins with the preparation of polymerizable monomers containing the desired carbohydrate unit. For this compound, this typically involves the attachment of a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206), to the sugar moiety.
One common strategy is the O-glycosylation of a hydroxyl-containing monomer, like 2-hydroxyethyl methacrylate (HEMA), with a protected mannose derivative. For example, [2-(2,3,4,6-tetra-O-acetyl-α-d-mannopyranosyloxy)ethyl methacrylate (AcManEMA)] has been synthesized and subsequently polymerized. researchgate.net The protecting groups are then removed to yield the final glycopolymer with pendant mannose units. researchgate.net
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are often employed to synthesize well-defined glycopolymers with controlled molecular weights and low dispersity. researchgate.netresearchgate.net
A key application of this compound-containing glycopolymers is in studying multivalent interactions with lectins, which are carbohydrate-binding proteins. Concanavalin A (ConA), a lectin that specifically recognizes mannose and glucose residues, is frequently used as a model protein for these studies. nih.govnih.govresearchgate.net
The multivalent presentation of mannose residues on a polymer backbone can significantly enhance the binding affinity to ConA compared to the corresponding monovalent sugar, a phenomenon known as the "glycocluster effect." nih.gov The strength of this interaction can be quantified by determining binding constants or dissociation constants (Kd).
| Polymer Type | Lectin | Binding Affinity Data |
|---|---|---|
| Hyperbranched polysaccharide from 1,6-anhydro-β-D-mannofuranose | Concanavalin A | Binding constants: 1.7 × 10⁴ to 2.7 × 10⁵ M⁻¹. acs.orgresearchgate.net |
| Synthetic multivalent mannoside analogues | Concanavalin A | Divalent and trivalent mannoside analogues show 4-5 fold higher Ka values compared to methyl-α-D-mannopyranoside. semanticscholar.org |
For many in vivo applications, the stability of glycopolymers against enzymatic degradation is a critical factor. Glycosidases are enzymes that can cleave the glycosidic bonds of carbohydrates. The design of enzyme-resistant glycopolymers aims to prevent this degradation and prolong the functional lifetime of the material.
One strategy to enhance enzyme resistance is to modify the structure of the glycosidic linkage or the sugar residue itself. For example, the synthesis of 5-amino-5-deoxy-D-mannopyranose and its derivatives has been explored. nih.gov These modified sugars, when incorporated into glycopolymers, can act as inhibitors of specific mannosidases, thereby resisting enzymatic cleavage. nih.gov The inhibitory activity is often quantified by the inhibition constant (Ki). For 5-amino-5-deoxy-D-mannopyranose, Ki values against α-D-mannosidases have been reported to be in the micromolar range, indicating significantly stronger inhibition than natural D-mannose. nih.gov
Emerging Research Directions and Future Perspectives
Exploration of Novel Carbohydrate-Based Materials
The unique structural and chemical properties of β-D-mannopyranose make it an excellent building block for the creation of advanced biomaterials. Research is increasingly focused on synthesizing novel polymers and hydrogels where mannose moieties provide specific functionalities.
Mannosylated Polymers: Scientists are developing mannosylated copolymers for targeted drug and gene delivery. nih.gov These polymers can be designed to self-assemble into micelles or other nanostructures, encapsulating therapeutic payloads. nih.gov The mannose units on the surface act as targeting ligands for the mannose receptor, which is highly expressed on macrophages and dendritic cells, making this a promising strategy for cancer immunotherapy and vaccine development. nih.govnih.gov For example, mannosylated cationic copolymers have been shown to exhibit significantly greater transfection activity in macrophage cell lines compared to their non-mannosylated counterparts, highlighting the effectiveness of this targeting approach. nih.gov Another approach involves creating glycopolymers through radical copolymerization of D-mannose oligomers with other monomers, like 2-hydroxypropyl acrylate (B77674), to produce biodegradable materials. mdpi.com
Hydrogels: β-D-mannopyranose is a key component in natural polysaccharides like tara gum, which has a backbone of β-(1→4)-linked D-mannopyranose units. mdpi.com These natural polymers are being explored for creating hydrogels for biomedical applications, including drug delivery and tissue engineering. nih.govjddtonline.info Synthetic strategies are also being employed to create novel hydrogels, for instance, by grafting cyclodextrin onto chitosan-based hydrogels, to achieve tunable, pH-responsive properties for the controlled release of therapeutics. researchgate.netnih.gov The synthesis of these materials often involves techniques like graft polymerization and the use of various crosslinking agents to control properties such as swelling capacity, mechanical strength, and biodegradability. nih.govmdpi.comrmib.mx
A summary of representative synthetic polymers incorporating mannose is provided below.
| Polymer Type | Synthesis Method | Key Features & Applications |
| Mannosylated Cationic Copolymers | RAFT Polymerization | Targeted gene delivery to macrophages via mannose receptor binding. nih.gov |
| Mannosylated pH-sensitive Polymers (Man-VIPER) | RAFT Polymerization | Self-assembles into micelles for peptide antigen delivery; facilitates endosomal release. nih.gov |
| Mannose-decorated Butyrate Co-polymer | - | Controlled, esterase-mediated release of butyrate for chronic wound healing. nsf.gov |
| D-mannose/Hydroxypropyl Acrylate Glycopolymer | Radical Copolymerization | Biodegradable material; the sugar moiety is preferentially degraded by microbes. mdpi.com |
| Mannose-modified Copolymers | Free Radical Polymerization | Binds to Concanavalin A, demonstrating multivalent interactions. nih.gov |
Deconvolution of Complex Biological Interactions
β-D-Mannopyranose is central to a multitude of biological recognition events, primarily through its interactions with a class of proteins known as lectins. Emerging research aims to dissect these interactions with greater precision to understand their roles in health and disease and to exploit them for therapeutic purposes.
Mannose-Binding Lectins (MBLs): MBLs are key components of the innate immune system that recognize carbohydrate patterns on the surface of pathogens, including viruses, bacteria, and fungi. wikipedia.org This recognition can trigger the lectin pathway of the complement system, leading to the elimination of the microbe. wikipedia.orgnih.gov The specificity of MBLs for mannose-containing glycans is a critical area of study. nih.gov For instance, lectins from various plant sources have demonstrated potent antiviral activity against viruses like SARS-CoV-2 by binding to the mannose-rich glycans on the viral spike protein, thereby blocking entry into host cells. nih.govmdpi.com
Viral and Pathogen Recognition: The surfaces of many viruses, such as influenza and HIV, are decorated with high-mannose glycans, which are crucial for the virus's lifecycle and its ability to evade the host immune system. nih.gov The interaction between these viral glycans and host cell receptors, like the macrophage mannose receptor, can be a key step in infection. nih.gov Understanding the precise nature of these interactions at a molecular level is crucial for developing antiviral strategies. Research has shown that mannose-binding lectins can effectively inhibit various SARS-CoV-2 variants by interacting with the viral spike protein. nih.gov
Characterization of Lectin-Mannose Interactions: The affinity and specificity of lectin binding depend on the precise structure of the glycan. nih.gov Researchers are using a variety of biophysical and biochemical techniques to characterize these interactions. Functional characterization of MBLs in different species, from plants like strawberries to fish like Nile tilapia, reveals their conserved roles in defense against pathogens. nih.govnih.gov These studies often find that MBL gene expression is significantly upregulated in response to bacterial or fungal challenges. nih.govnih.gov
The table below summarizes key findings from studies on mannose-binding lectins.
| Lectin Source | Target | Key Finding |
| Canavalia brasiliensis (ConBR) & Dioclea violacea (DVL) | SARS-CoV-2 (Wuhan, Gamma, Omicron) | Inhibited viral infection by interacting with spike protein glycans, demonstrating a strong virucidal effect. nih.gov |
| Allium genus (e.g., Garlic) | Fungi, Viruses | In silico analysis identified conserved functional motifs and hydrophilic character; lectins show potential as SARS-CoV-2 inhibitors. mdpi.comresearchgate.net |
| Nile Tilapia (Oreochromis niloticus) | Streptococcus agalactiae, Aeromonas hydrophila | MBL expression was significantly upregulated in immune tissues following bacterial challenge. nih.gov |
| Strawberry (Fragaria × ananassa) | Colletotrichum fioriniae, Botrytis cinerea | Overexpression of the FaMBL1 gene enhanced resistance to fungal pathogens. nih.gov |
Integration into Systems Biology Models and Glycan Engineering
The biosynthesis of glycans, including those containing β-D-mannopyranose, is a complex, non-template-driven process involving a network of enzymes localized within the endoplasmic reticulum (ER) and Golgi apparatus. nih.govnih.gov Systems biology and glycan engineering are emerging fields that aim to model, predict, and manipulate these pathways for therapeutic and biotechnological applications.
Modeling Glycosylation Pathways: Mathematical modeling is becoming an indispensable tool for understanding the complex reaction networks of glycosylation. nih.govnih.gov These models aim to simulate the synthesis of N- and O-glycans by incorporating the kinetics and specificities of the various glycosyltransferases and glycosidases involved. nih.govmdpi.com By inputting experimental data, such as cellular N-glycan profiles, these systems biology approaches can deduce changes in the localization and abundance of Golgi-resident enzymes, providing insights into how cellular states affect protein modification. nih.govresearchgate.net
Glycan Engineering: A major goal in the production of therapeutic proteins is to control the attached glycan structures to ensure efficacy and safety. Glycoengineering involves modifying the glycosylation machinery of host cells (like HEK293 or CHO cells) to produce glycoproteins with desired, homogeneous glycan profiles. nih.govacs.org A significant area of focus is the production of proteins with high-mannose-type N-glycans. nih.gov This has been achieved by knocking out genes that encode key enzymes, such as α-1,2-mannosidases, which are responsible for trimming mannose residues and initiating the conversion to complex and hybrid glycans. nih.govoup.com Such engineered cell lines can produce therapeutic proteins, like antibodies or lysosomal enzymes, exclusively bearing high-mannose structures. nih.govresearchgate.net
Synthetic Biology Approaches: The principles of synthetic biology are being applied to reconstruct glycan biosynthesis pathways in heterologous hosts like E. coli. oup.com This involves the combinatorial assembly of the necessary genes (the "pgl" locus for N-glycosylation) to optimize the production of specific glycan structures. This bottom-up approach offers a flexible platform for engineering novel glycans and glycoconjugates for applications such as vaccines. oup.com
The table below outlines key enzymes targeted in glycoengineering efforts to produce high-mannose glycans.
| Targeted Enzyme(s) | Host Cell | Outcome |
| α-1,2-mannosidases (MAN1A1, MAN1A2, MAN1B1) | HEK293 | Triple-knockout cells produced proteins mainly with Man8GlcNAc2 and Man9GlcNAc2 structures. oup.com |
| α-1,2-mannosidases (MAN1C1) & GlcNAc transferase-I (MGAT1) | HEK293 (Triple-knockout background) | Quintuple-knockout cells eliminated all hybrid and complex N-glycans, producing only high-mannose types. nih.gov |
| ER α-mannosidase II | Transgenic Rice Cell Cultures | Inhibition with kifunensine (B1673639) (KIF) and swainsonine (SWA) synergistically increased the proportion of Man7-9 glycoforms on a recombinant enzyme. researchgate.net |
Computational Approaches in Glycochemistry and Glycobiology Research
Computational methods are revolutionizing the study of carbohydrates by providing insights into their structure, dynamics, and interactions at an atomic level of detail that is often inaccessible to experimental techniques alone.
Molecular Dynamics (MD) Simulations: MD simulations are widely used to explore the conformational landscape of β-D-mannopyranose and mannose-containing oligosaccharides. nih.gov These simulations provide detailed information about the flexibility of glycosidic linkages and the preferred three-dimensional structures of glycans in solution. nih.govnih.gov Such knowledge is crucial for understanding how these molecules are recognized by proteins. Simulations can also reveal how the binding of a ligand, such as a mannose-containing oligosaccharide, can stabilize a protein's structure and induce conformational changes. mdpi.com
In Silico Docking and Modeling: Computational docking is used to predict how mannose and its derivatives bind to the active sites of proteins, particularly lectins and enzymes. nih.govebi.ac.uk These methods can help identify key amino acid residues involved in binding and predict the binding affinities of different ligands. nih.gov This is particularly valuable in drug design and in understanding the basis of lectin specificity. For example, docking studies have been used to model the interaction between mannose-binding lectins and the SARS-CoV-2 spike protein, providing a rationale for their antiviral activity. nih.govmdpi.com
Quantum Mechanics (QM) and Advanced Modeling: High-level QM calculations are used to study the intrinsic properties of mannopyranose, such as the relative energies of different conformations and the electronic structure. usf.edu More advanced simulation techniques, like Car-Parrinello metadynamics, have been used to compute the conformational free-energy surface of β-D-mannopyranose, providing support for proposed catalytic pathways in enzymes like β-mannosidases. The recent application of machine learning models like AlphaFold to glycan modeling is a significant new frontier, offering the potential to predict the structures of complex glycoproteins. uq.edu.au
The following table highlights various computational methods and their applications in the study of β-D-mannopyranose.
| Computational Method | System Studied | Research Focus |
| Molecular Dynamics (MD) Simulation | Mannose-binding lectins (ConBR, DVL) + SARS-CoV-2 Spike Protein | Predicted binding energies and molecular interactions, confirming the stability of the complex. nih.gov |
| MD Simulation | TCR-pMHC Complex | Analyzed conformational behavior of the T-cell receptor upon binding to a peptide-MHC complex. nih.gov |
| MD Simulation & MM/PBSA | Bovine Toll-like Receptor (TLR) Dimers | Calculated binding free energies between protein subunits and with agonist ligands. mdpi.com |
| Automated Docking (AutoDock) | β-D-mannopyranose conformers + α-(1→2)-mannosidase | Established the conformational pathway for the product to exit the enzyme active site. ebi.ac.uk |
| Homology Modeling & In Silico Analysis | Allium species Mannose-Binding Lectins | Predicted 3D structures, identified conserved functional domains, and analyzed phylogenetic relationships. researchgate.net |
Q & A
Q. How can researchers formulate testable hypotheses about beta-D-mannopyranose’s biological functions?
Q. What statistical methods address variability in this compound quantification across experimental replicates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
